Ls-104
Description
Properties
CAS No. |
368836-72-0 |
|---|---|
Molecular Formula |
C19H16N2O3 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
(2E,4E)-N-benzyl-2-cyano-5-(3,4-dihydroxyphenyl)penta-2,4-dienamide |
InChI |
InChI=1S/C19H16N2O3/c20-12-16(19(24)21-13-15-5-2-1-3-6-15)8-4-7-14-9-10-17(22)18(23)11-14/h1-11,22-23H,13H2,(H,21,24)/b7-4+,16-8+ |
InChI Key |
DTCCYSMPUUYHOF-LHQXNBGVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C=C/C2=CC(=C(C=C2)O)O)/C#N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC=CC2=CC(=C(C=C2)O)O)C#N |
Appearance |
Solid powder |
Other CAS No. |
368836-72-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(benzylaminocarbonyl)-3-(3,4-dihydroxystyryl)acrylonitrile LS 104 LS-104 LS104 cpd |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Biological Targets of Novel Therapeutics: A Technical Guide
Disclaimer: Initial searches for a compound designated "Ls-104" did not yield a specific biologically active molecule. It is highly probable that this designation is an internal code, a novel compound not yet publicly disclosed, or a typographical error. This guide therefore focuses on publicly available information for two promising therapeutic candidates with similar nomenclature: DRP-104 and RE-104 (also known as FT-104) , for which substantial scientific data is available.
Section 1: DRP-104 (Sirpiglenastat) - A Tumor-Targeted Metabolic Inhibitor
DRP-104, or sirpiglenastat, is a novel prodrug designed for targeted cancer therapy. It is a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), which has shown promise in preclinical and clinical studies but was hindered by dose-limiting toxicities. DRP-104 is engineered to be preferentially activated within the tumor microenvironment, thereby minimizing systemic toxicity.[1][2][3]
Biological Target and Mechanism of Action
The primary biological target of DRP-104's active form, DON, is a broad range of enzymes involved in glutamine metabolism.[4] By mimicking glutamine, DON irreversibly inhibits these enzymes, disrupting multiple metabolic pathways crucial for cancer cell proliferation and survival.[4] This targeted inhibition of glutamine metabolism not only directly impacts tumor cells but also enhances the anti-tumor immune response.[2][5]
The mechanism of action involves the preferential bioactivation of the inactive prodrug DRP-104 to the active drug DON within the tumor. This targeted delivery results in a significantly higher concentration of DON in tumor tissues compared to gastrointestinal tissues, which are sensitive to its effects.[1][6] This differential metabolism is key to its improved safety profile.[1]
Quantitative Data
| Parameter | Value | Condition | Reference |
| Tumor Growth Inhibition (TGI) | 96% to 101% | MC38 mouse colon cancer model, 0.5 to 1.4 mg/kg | [2] |
| Tumor vs. GI Exposure to DON | 11-fold greater in tumor | In vivo distribution studies | [1][6] |
Experimental Protocols
Target Engagement Assay: To confirm that DRP-104 inhibits glutamine metabolism in vivo, target engagement was measured by assessing the glutamine to glutamate ratio in plasma and tumor samples from MC38 tumor-bearing mice. A significant increase in this ratio indicates the inhibition of the conversion of glutamine to glutamate.[2]
-
MC38 tumor-bearing mice were treated with a single subcutaneous dose of DRP-104 (0.5 mg/kg).
-
Plasma and tumor tissues were collected at specified time points.
-
Metabolites were extracted from the samples.
-
The concentrations of glutamine and glutamate were quantified using mass spectrometry.
-
The ratio of glutamine to glutamate was calculated to determine the level of target engagement.
In Vivo Antitumor Efficacy Study: The antitumor activity of DRP-104 was evaluated in a syngeneic mouse colon cancer model.
-
MC38 cells were implanted into mice.
-
Once tumors were established, mice were treated with varying doses of DRP-104 (0.5 to 1.4 mg/kg).
-
Tumor growth was monitored over time by measuring tumor volume.
-
Tumor Growth Inhibition (TGI) was calculated to assess the efficacy of the treatment.[2]
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of action of DRP-104.
Caption: Workflow for in vivo efficacy studies of DRP-104.
Section 2: RE-104 (Luvesilocin / FT-104) - A Novel Psychedelic Prodrug
RE-104, also known as FT-104 and by the generic name luvesilocin, is a proprietary prodrug of 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT).[7][8][9] It is being developed as a short-acting psychedelic for the treatment of mental health conditions, with an initial focus on postpartum depression.[7][10][11]
Biological Target and Mechanism of Action
The primary biological target of RE-104's active metabolite, 4-OH-DiPT, is the serotonin 2A receptor (5-HT2A).[12][13] As a potent agonist at this receptor, it produces psychedelic effects similar to those of psilocybin.[7][12] The prodrug design allows for rapid conversion to the active metabolite, leading to a quick onset of action.[13] A key feature of RE-104 is its shorter duration of psychoactive effects (approximately 3-4 hours) compared to psilocybin, which could offer therapeutic advantages and reduce the clinical resource burden.[7][13][14]
Quantitative Data
| Parameter | Value | Condition | Reference |
| 5-HT2A Receptor Binding (Ki) | 120 nM | In vitro binding assay | [12][15] |
| Half-life (t1/2) of active metabolite | 40 min | In rats, following subcutaneous administration | [12][15] |
| Bioavailability | 89% | In rats, following subcutaneous administration | [15] |
| Psychoactive Duration | ~3-4 hours | Phase 1 clinical trial in healthy adults | [13][14] |
Experimental Protocols
Receptor Binding Assay: To determine the affinity of the active metabolite of RE-104 for the 5-HT2A receptor, a competitive binding assay is performed.
-
Cell membranes expressing the human 5-HT2A receptor are prepared.
-
A radiolabeled ligand with known affinity for the 5-HT2A receptor is incubated with the membranes.
-
Increasing concentrations of the unlabeled active metabolite of RE-104 are added to compete with the radioligand for binding.
-
The amount of bound radioactivity is measured.
-
The Ki (inhibition constant) is calculated, which represents the concentration of the drug that inhibits 50% of the specific binding of the radioligand.
Pharmacokinetic (PK) Studies in Rats: To understand the absorption, distribution, metabolism, and excretion of RE-104, PK studies are conducted in animal models.
-
Rats are administered a subcutaneous dose of RE-104.
-
Blood samples are collected at various time points after administration.
-
Plasma concentrations of both the prodrug (RE-104) and the active metabolite (4-OH-DiPT) are measured using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and t1/2 (half-life), are calculated.[12][15]
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of action of RE-104.
Caption: Workflow for pharmacokinetic studies of RE-104.
References
- 1. Discovery of DRP-104, a tumor-targeted metabolic inhibitor prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. dracenpharma.com [dracenpharma.com]
- 4. drp-104 - My Cancer Genome [mycancergenome.org]
- 5. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemo Drug Redesigned to Avoid Side Effects - NCI [cancer.gov]
- 7. psychiatrictimes.com [psychiatrictimes.com]
- 8. An Inside Look into Field Trip’s Next-Generation Psychedelic, FT-104 | Psychedelic Spotlight [psychedelicspotlight.com]
- 9. Luvesilocin - Wikipedia [en.wikipedia.org]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. Reunion Neuroscience | Reunion Neuroscience Inc. Announces FDA Clearance of IND Application to Initiate a Phase 2 Study of RE104 for the Treatment of Postpartum Depression [reunionneuro.com]
- 12. Field Trip Health Ltd. Provides Update on FT-104, Its Next Generation Psychedelic Molecule in Development [newswire.ca]
- 13. Reunion Neuroscience | Reunion Neuroscience Announces Publication of Results from Early Preclinical Studies Demonstrating the Potential of RE104 for Development in Depressive Disorders [reunionneuro.com]
- 14. Reunion Neuroscience Announces Last Patient Dosed in RECONNECT Phase 2 Clinical Trial of RE104 for the Treatment of Postpartum Depression (PPD) - BioSpace [biospace.com]
- 15. Field Trip Health Ltd. Provides Update on FT-104, Its Next Generation Psychedelic Molecule in Development [prnewswire.com]
The Enigmatic Ls-104: A Search for a Novel Compound
A comprehensive search for the synthesis and characterization of a compound designated "Ls-104" has yielded no specific scientific data, suggesting that this identifier does not correspond to a recognized chemical entity within publicly available research literature. Investigations into its synthesis, experimental protocols, and biological activity have been inconclusive.
Initial inquiries into scientific databases and search engines for "this compound synthesis," "this compound characterization," "this compound mechanism of action," and "this compound signaling pathway" did not return any relevant scholarly articles, patents, or technical documents detailing a molecule with this name. The search results were predominantly associated with unrelated items, including a right-angle thermocouple surface probe from REED Instruments, cataloged as this compound[1], and an undergraduate course titled "Openness to Opposing Views" at UC Berkeley, designated as LS 104[2].
Further exploration revealed mentions of a distinct compound, PR-104, a hypoxia-activated DNA cross-linking agent that has undergone preclinical and clinical investigation.[3][4] This prodrug is designed to be activated in the low-oxygen environments characteristic of solid tumors, where it then exerts its DNA-damaging effects.[3][4] However, there is no indication in the literature that PR-104 is synonymous with or related to an "this compound."
The absence of any specific information on the synthesis, characterization, or biological evaluation of a compound named this compound prevents the creation of an in-depth technical guide as requested. There is no quantitative data to summarize, no experimental protocols to detail, and no described signaling pathways to visualize.
It is possible that "this compound" is an internal, proprietary codename for a compound that has not yet been disclosed in public forums, or it may be a misnomer or a typographical error. Without further clarifying information on the chemical structure or therapeutic target of "this compound," a detailed technical whitepaper cannot be produced.
Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to verify the designation and consult internal documentation or proprietary databases if the compound is part of an ongoing, unpublished research program.
References
- 1. REED this compound Right Angle Thermocouple Surface Probe, Type K, 32 to 752°F (0 to 400°C) [reedinstruments.com]
- 2. LS104 Course | UC Berkeley Catalog [graduate.catalog.berkeley.edu]
- 3. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vitro Activity of LS-104: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LS-104 (also known as Tyrene CR-4) is a novel, non-ATP-competitive small-molecule inhibitor targeting Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). This document provides a comprehensive overview of the in vitro activity of this compound, summarizing key findings on its cytotoxic and apoptotic effects in various cancer cell lines. Detailed experimental protocols for the assays cited and visualizations of the relevant signaling pathways are included to support further research and development efforts.
Introduction
Aberrant kinase signaling is a hallmark of many malignancies. The JAK/STAT and FLT3 signaling pathways are critical for the proliferation and survival of certain cancer cells, particularly in hematologic malignancies. The activating JAK2V617F mutation is prevalent in myeloproliferative neoplasms (MPNs), while activating mutations in FLT3 are found in a significant subset of acute myeloid leukemia (AML) cases, conferring a poor prognosis. This compound has emerged as a promising therapeutic candidate that dually targets these key oncogenic drivers through a non-ATP-competitive mechanism, suggesting a potential advantage in overcoming resistance to traditional ATP-competitive inhibitors.
Mechanism of Action
This compound is a hydroxystyryl-acrylonitrile compound that inhibits the kinase activity of JAK2 and FLT3. Unlike many kinase inhibitors that compete with ATP for binding to the kinase domain, this compound's inhibitory effect is not reversible by elevated ATP concentrations.[1] This suggests an allosteric or non-ATP-competitive mode of action. By inhibiting JAK2 and FLT3, this compound effectively blocks their autophosphorylation and the subsequent activation of downstream signaling pathways, such as the STAT5, ERK, and Akt pathways, which are crucial for cancer cell proliferation and survival.[2]
Quantitative In Vitro Activity of this compound
The in vitro efficacy of this compound has been evaluated across various hematologic cancer cell lines. The data demonstrates potent cytotoxic and pro-apoptotic effects, particularly in cells harboring activating mutations in JAK2 and FLT3.
Table 1: Cytotoxicity of this compound in Hematologic Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | Assay Type | IC50 (µM) | Reference |
| HEL | Erythroleukemia | JAK2V617F | Proliferation | ~1.5 | Lipka et al., 2008 |
| Ba/F3-JAK2V617F | Pro-B Cell Line | JAK2V617F | Proliferation | ~2.0 | Lipka et al., 2008 |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | Proliferation | ~0.5 | Kasper et al., 2008 |
| Molm-13 | Acute Myeloid Leukemia | FLT3-ITD | Proliferation | ~0.75 | Kasper et al., 2008 |
| Ba/F3-FLT3-ITD | Pro-B Cell Line | FLT3-ITD | Proliferation | ~1.0 | Kasper et al., 2008 |
Note: IC50 values are approximate and derived from graphical representations in the cited literature. For precise values, refer to the original publications.
Table 2: Apoptosis Induction by this compound
| Cell Line | This compound Conc. (µM) | Incubation Time (h) | Apoptotic Cells (%) | Assay Method | Reference |
| HEL | 5 | 48 | ~60% | Annexin V/PI | Lipka et al., 2008 |
| Ba/F3-JAK2V617F | 5 | 48 | ~55% | Annexin V/PI | Lipka et al., 2008 |
| MV4-11 | 1 | 24 | Significant Increase | Annexin V/PI | Kasper et al., 2008 |
| Molm-13 | 1 | 24 | Significant Increase | Annexin V/PI | Kasper et al., 2008 |
Note: Percentages are approximate and based on figures from the cited literature. "Significant Increase" indicates a substantial rise in apoptosis compared to control, as reported in the study.
Signaling Pathways Targeted by this compound
This compound exerts its effects by inhibiting key signaling nodes in cancer cells. The primary pathways affected are the JAK/STAT pathway, driven by JAK2, and the FLT3 signaling cascade.
JAK/STAT Signaling Pathway
In cells with the JAK2V617F mutation, JAK2 is constitutively active, leading to the phosphorylation and activation of STAT proteins (primarily STAT3 and STAT5). Activated STATs dimerize, translocate to the nucleus, and drive the transcription of genes involved in cell proliferation, survival, and differentiation. This compound inhibits the autophosphorylation of JAK2, thereby preventing the activation of STATs and shutting down this oncogenic signaling cascade.
FLT3 Signaling Pathway
In AML, internal tandem duplication (ITD) mutations in FLT3 lead to ligand-independent dimerization and constitutive activation of the receptor's tyrosine kinase activity. This results in the activation of multiple downstream pro-survival and proliferative pathways, including the RAS/MEK/ERK and PI3K/Akt pathways, as well as STAT5. This compound inhibits the autophosphorylation of the mutated FLT3 receptor, leading to the deactivation of these critical downstream effectors.
References
An In-Depth Technical Guide to the In Vivo Efficacy of Novel Anti-Cancer Agents DRP-104 and PR-104
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The query for "Ls-104" did not yield a specific, recognized therapeutic agent. The following guide details the in vivo efficacy of two distinct compounds, DRP-104 (Sirpiglenastat) and PR-104 , which have similar designations and for which substantial preclinical data is available. This document is structured to provide a comprehensive technical overview based on publicly accessible research.
Part 1: DRP-104 (Sirpiglenastat) - A Tumor-Targeted Glutamine Antagonist
DRP-104 (sirpiglenastat) is a novel, tumor-targeted prodrug of the broad-acting glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2] It is engineered to be preferentially activated within the tumor microenvironment, leading to a dual mechanism of action: direct metabolic inhibition of cancer cells and robust stimulation of the anti-tumor immune response.[1][2][3]
Mechanism of Action
DRP-104 is an inactive prodrug that, upon entering the tumor, is converted to its active form, DON.[1][2] DON mimics glutamine and irreversibly inhibits multiple enzymes that are critical for glutamine metabolism.[3] This blockade disrupts numerous downstream anabolic pathways essential for the rapid proliferation of cancer cells, including nucleotide and amino acid synthesis, leading to metabolic stress and apoptosis.[1][4]
Simultaneously, by inhibiting glutamine consumption by the tumor, DRP-104 remodels the tumor microenvironment (TME). The resulting increase in local glutamine availability, coupled with direct effects on immune cells, enhances the proliferation and function of anti-tumor T-cells and Natural Killer (NK) cells.[1][3] This transforms the TME from an immunosuppressive to an immunopermissive state, further augmenting the anti-cancer effect.
Quantitative In Vivo Efficacy Data
DRP-104 has demonstrated significant single-agent and combination therapy efficacy across various preclinical models.
| Model | Mouse Strain | Treatment | Key Efficacy Metrics | Reference |
| MC38 (Colon Adenocarcinoma) | C57BL/6 | DRP-104 (0.5-1.4 mg/kg, s.c., q.d.) | Tumor Growth Inhibition (TGI): 96% to 101%Median Survival: 31-38 days vs. 13 days for vehicle | [1] |
| MC38 (Colon Adenocarcinoma) | C57BL/6 CES1-/- | DRP-104 + anti-PD-1 | Significant improvement in efficacy compared to monotherapies | [5] |
| CT26 (Colon Carcinoma) | BALB/c (Immunocompetent) | DRP-104 | TGI: 88.1% | [1] |
| CT26 (Colon Carcinoma) | BALB/c nude (Immunodeficient) | DRP-104 | TGI: 68.4% (efficacy significantly reduced) | [1] |
| EL4 (Lymphoma) | C57BL/6 CES1-/- | DRP-104 (1 mg/kg DON equiv., i.v.) | Complete tumor regression with markedly improved tolerability vs. DON | [5] |
| NCI-H660 (Neuroendocrine Prostate Cancer) | Xenograft | DRP-104 | Inhibited xenograft growth without detectable toxicity | [4] |
| LUSC/LUAD GEMMs (Lung Cancer) | Syngeneic | DRP-104 (1-3 mg/kg, s.c., q.d.) | Significant tumor inhibition in responsive models (3605 T1, 1969b) | [6] |
Experimental Protocols
1. Syngeneic Tumor Model Efficacy Study (e.g., MC38)
-
Animal Model: C57BL/6 mice.
-
Cell Inoculation: 1x106 MC38 cells are inoculated subcutaneously into the flank of the mice.
-
Tumor Monitoring: Tumor volumes are measured by caliper (Volume = 0.5 x Length x Width2) three times a week.
-
Treatment Initiation: Treatment begins when tumors reach a specified average size (e.g., ~100 mm3).[7]
-
Dosing Regimen: DRP-104 is administered subcutaneously (s.c.) once daily (q.d.) on a schedule of 5 days on, 2 days off, for a specified number of cycles.[6] For combination studies, anti-PD-1 antibody (e.g., 10mg/kg) is administered intraperitoneally (i.p.) on a schedule such as every 4 days (q.4d.).[6]
-
Endpoints:
-
Primary: Tumor growth inhibition, overall survival.
-
Secondary: Body weight (for toxicity assessment), collection of tumors at study end for ex vivo analysis.
-
2. Immunophenotyping Workflow
-
Objective: To analyze the immune cell composition of the TME following treatment.
-
Protocol:
-
Mice with established tumors (e.g., ~400 mm3) are treated with DRP-104 or vehicle for a short course (e.g., 5 days).[1][7]
-
One hour after the final dose, mice are euthanized and tumors are excised.
-
Tumors are mechanically and enzymatically dissociated (e.g., using collagenase and DNase) to create a single-cell suspension.[5]
-
Cells are stained with a panel of fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, Ki67).
-
Stained cells are analyzed using a multi-color flow cytometer to quantify populations of tumor-infiltrating leukocytes (TILs), T-cell subsets, NK cells, and their proliferation status.[1]
-
Part 2: PR-104 - A Hypoxia-Activated DNA-Alkylating Agent
PR-104 is a water-soluble phosphate "pre-prodrug" that is systemically hydrolyzed to PR-104A, a dinitrobenzamide mustard prodrug.[8][9] Its anti-cancer activity is primarily targeted at hypoxic regions commonly found in solid tumors.
Mechanism of Action
PR-104's efficacy relies on two main activation pathways:
-
Hypoxia-Dependent Activation: In low-oxygen environments (hypoxia), PR-104A undergoes one-electron reduction by enzymes like NADPH:cytochrome P450 oxidoreductase (POR). This generates the highly cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites, which are potent DNA cross-linking agents that induce cell death.[9][10][11]
-
AKR1C3-Dependent Activation: PR-104A can also be activated in an oxygen-independent manner via two-electron reduction by the aldo-keto reductase 1C3 (AKR1C3) enzyme, which is overexpressed in some cancers.[10][11]
This dual activation mechanism allows PR-104 to target both hypoxic and certain highly expressive normoxic cancer cells.
Quantitative In Vivo Efficacy Data
PR-104 has shown significant anti-tumor activity in a variety of xenograft models, both as a single agent and in combination with other therapies.
| Model | Mouse Strain | Treatment | Key Efficacy Metrics | Reference |
| Hep3B & HepG2 (Hepatocellular Carcinoma) | Xenograft | PR-104 (250 mg/kg, i.p., daily) | Significant reductions in tumor growth as monotherapy | [10] |
| All 4 HCC Models (HepG2, PLC/PRF/5, SNU-398, Hep3B) | Xenograft | PR-104 + Sorafenib | Combination was significantly active in all 4 models | [10] |
| HT29, SiHa, H460 (Various Solid Tumors) | Xenograft | PR-104 | Greater killing of hypoxic (radioresistant) and aerobic cells than conventional mustards | [8][12] |
| Panc-01 (Pancreatic) | Xenograft | PR-104 + Gemcitabine | Greater than additive anti-tumor activity | [8] |
| 22RV1 (Prostate) | Xenograft | PR-104 + Docetaxel | Greater than additive anti-tumor activity | [8] |
| General | Xenograft | PR-104 | Showed single-agent activity in 6 of 8 xenograft models tested | [8] |
Experimental Protocols
1. Xenograft Tumor Growth Delay Study
-
Animal Model: Immunodeficient mice (e.g., NIH-III nude mice).
-
Cell Inoculation: Human tumor cells (e.g., 1x107 HCT116 cells) are injected subcutaneously into the flanks.
-
Tumor Monitoring: Tumors are grown to a specified size (e.g., mean diameter of 6 mm or volume of ~400 mm3).[10][13]
-
Treatment Initiation: Mice are stratified into treatment groups.
-
Dosing Regimen: PR-104 is administered as a single or multiple intraperitoneal (i.p.) dose. Combination agents (e.g., sorafenib) are given via their specified route (e.g., oral gavage).[10]
-
Endpoints: The primary endpoint is tumor growth delay, often defined as the time for tumors to reach a predetermined size (e.g., 4-fold increase in volume) relative to the start of treatment.[10]
2. Tumor Excision Clonogenic Assay
-
Objective: To quantify the fraction of viable (clonogenic) tumor cells remaining after treatment.
-
Protocol:
-
Xenograft tumors are established as described above.
-
Mice receive a single dose of PR-104 or vehicle.
-
At a specified time post-treatment (e.g., 18 hours), tumors are excised and processed into a single-cell suspension.[8]
-
A known number of cells are plated in vitro under conditions that allow for colony formation.
-
After a period of incubation (e.g., 10-14 days), colonies are stained and counted.
-
The surviving fraction of cells is calculated relative to tumors from vehicle-treated animals, providing a "log cell kill" value.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Sirpiglenastat (DRP-104) Induces Antitumor Efficacy through Direct, Broad Antagonism of Glutamine Metabolism and Stimulation of the Innate and Adaptive Immune Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of DRP-104, a tumor-targeted metabolic inhibitor prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dracenpharma.com [dracenpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
Ls-104 pharmacokinetics and pharmacodynamics
An in-depth analysis of the pharmacokinetics and pharmacodynamics of RE104, a novel psychedelic prodrug, is detailed below. Publicly available information for a compound designated "Ls-104" is not available; this technical guide focuses on RE104, for which substantial research exists. RE104 is an investigational prodrug of the synthetic psychedelic 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT).[1][2]
Pharmacokinetics
RE104 is designed for rapid in-situ cleavage to its active metabolite, 4-OH-DiPT, ensuring good bioavailability of the active compound.[3] Preclinical and clinical studies have characterized the pharmacokinetic profile of RE104 and 4-OH-DiPT.
Preclinical Pharmacokinetics
Pharmacokinetic studies of RE104 have been conducted in rats, dogs, and nonhuman primates.[1] In Sprague-Dawley rats, after intravenous (IV) and subcutaneous (SC) administration of RE104, the prodrug was not detectable in plasma within 5 minutes, indicating complete and rapid metabolism to 4-OH-DiPT.[1] The half-life of 4-OH-DiPT was approximately 0.60 hours after IV administration and 0.67 hours after SC administration in rats.[1]
In dogs, the conversion of RE104 to 4-OH-DiPT was slower than in rats, and the prodrug was measurable in plasma samples following both IV and SC administration.[1] In nonhuman primates, RE104 was rapidly absorbed after IV and SC administration, with Tmax values for 4-OH-DiPT plasma concentrations being less than or equal to 0.5 hours, indicating swift conversion of the prodrug.[1] The mean terminal half-life of 4-OH-DiPT in nonhuman primates was 0.63 hours after IV dosing and 0.95 hours after SC dosing.[1]
Table 1: Preclinical Pharmacokinetic Parameters of 4-OH-DiPT following RE104 Administration
| Species | Route of Administration | Dose | Tmax (h) | t½ (h) |
| Rat | IV | 2 mg/kg | - | 0.60 |
| Rat | SC | 2 mg/kg | - | 0.67 |
| Nonhuman Primate | IV | 1 mg/kg | ≤ 0.5 | 0.63 |
| Nonhuman Primate | SC | 0.5 mg/kg | ≤ 0.5 | 0.95 |
Clinical Pharmacokinetics
A first-in-human, double-blind, randomized, placebo-controlled, single ascending dose Phase 1 study was conducted in 48 healthy adult participants with prior experience with psychedelic compounds.[2][4] RE104 was administered subcutaneously at doses ranging from 5 mg to 40 mg.[2]
Following SC administration, RE104 was rapidly converted to its active metabolite, 4-OH-DiPT.[5] The median Tmax for 4-OH-DiPT ranged from 1.0 to 1.25 hours across the different dose groups.[2][6] The mean plasma half-life of 4-OH-DiPT ranged from 2.72 to 4.12 hours.[2][6] The pharmacokinetics of RE104 appeared to be linear at the doses examined, with exposure (Cmax and AUC) increasing with the dose.[2][6]
Table 2: Clinical Pharmacokinetic Parameters of 4-OH-DiPT following Subcutaneous RE104 Administration in Healthy Volunteers
| Dose Group | Median Tmax (h) | Mean t½ (h) |
| 5 mg - 40 mg | 1.0 - 1.25 | 2.72 - 4.12 |
Pharmacodynamics
Mechanism of Action
RE104 is a prodrug that is rapidly converted to 4-OH-DiPT, which is a non-selective serotonin receptor agonist.[7] The antidepressant and psychedelic effects of 4-OH-DiPT are primarily mediated through its agonist activity at the serotonin 2A (5-HT2A) receptor.[8][9][10] The activation of 5-HT2A receptors is a recognized target for the therapeutic effects of psychedelic compounds.[8] While 4-OH-DiPT also acts on other serotonin receptors, it shows a lower potency for the 5-HT2C receptor compared to the 5-HT2A receptor.[7]
Pharmacodynamic Effects
In preclinical studies, the head-twitch response (HTR) in rodents, a behavioral proxy for psychedelic effects in humans, was used to assess the pharmacodynamic activity of RE104.[1] The intensity and time course of the HTR after RE104 administration closely mirrored the pharmacokinetic profile of 4-OH-DiPT, indicating a strong correlation between plasma concentration and pharmacodynamic effect.[1]
In the Phase 1 clinical trial, single subcutaneous doses of RE104 resulted in a psychoactive experience similar to psilocybin but with a shorter duration of 3 to 4 hours.[2][6] The intensity of the psychedelic experience was dose-dependent.[4] Plasma levels of 4-OH-DiPT correlated with subjective drug effects as measured by the Drug Effect Questionnaire (DEQ) and the Mystical Experience Questionnaire (MEQ).[2][6]
Experimental Protocols
Preclinical Forced Swim Test
The antidepressant potential of RE104 was evaluated in a forced swim test in rodents.[1] A single dose of RE104 (1 mg/kg) was administered, and the mean immobility time was measured at 1 week post-dosing.[1] The results were compared to a vehicle control group.[1]
Phase 1 Clinical Trial
The safety, tolerability, pharmacokinetics, and pharmacodynamics of RE104 were assessed in a double-blind, randomized, placebo-controlled, single ascending dose Phase 1 study.[2]
-
Participants: 48 healthy adult volunteers with a history of psychedelic use.[2]
-
Design: 6 cohorts with single ascending subcutaneous doses of RE104 (5 mg to 40 mg) or placebo.[2]
-
Pharmacokinetic Sampling: Plasma samples were collected at various time points to determine the concentrations of RE104 and 4-OH-DiPT.[2][6]
-
Pharmacodynamic Assessments: Subjective psychedelic effects were measured using the Drug Effect Questionnaire (DEQ) and the Mystical Experience Questionnaire (MEQ).[2][6] Safety and tolerability were also monitored.[2]
Clinical Development
RE104 is currently in clinical development for the treatment of postpartum depression (PPD) and other neuropsychiatric conditions.[2][8] A Phase 2 clinical trial (RECONNECT) has evaluated the safety and efficacy of RE104 in patients with moderate to severe PPD.[9][11] The trial met its primary endpoint, demonstrating a statistically significant reduction in depressive symptoms.[8] Based on these positive results, a pivotal Phase 3 trial is being planned.[8]
References
- 1. RE104: Synthesis and Activity of a Novel Serotonergic Psychedelic Prodrug of 4-Hydroxy-N,N-diisopropyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Subcutaneous RE104: A Double-Blind, Randomized, Single Ascending Dose Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reunion Neuroscience | Reunion Neuroscience Announces Publication of Results from Early Preclinical Studies Demonstrating the Potential of RE104 for Development in Depressive Disorders [reunionneuro.com]
- 4. Reunion Neuroscience | Reunion Neuroscience Announces Publication of RE104 Phase 1 Data in The Journal of Clinical Psychopharmacology [reunionneuro.com]
- 5. psychiatrictimes.com [psychiatrictimes.com]
- 6. blossomanalysis.com [blossomanalysis.com]
- 7. 4-HO-DiPT - Wikipedia [en.wikipedia.org]
- 8. Reunion Neuroscience | Serotonergic Psychedelic Mechanism [reunionneuro.com]
- 9. Reunion Neuroscience Publishes Early Preclinical Results on RE104 for Depression [synapse.patsnap.com]
- 10. Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. contemporaryobgyn.net [contemporaryobgyn.net]
Navigating the Preclinical and Clinical Safety Landscape of PR-104: An In-Depth Technical Guide
Disclaimer: The following technical guide details the safety and toxicity profile of the investigational drug PR-104 . Initial searches for "Ls-104" did not yield a specific pharmaceutical agent. Based on the context of a drug development audience, this guide focuses on PR-104, a hypoxia-activated prodrug, as a plausible subject of interest.
Introduction
PR-104 is a phosphate ester pre-prodrug that undergoes rapid in-vivo conversion to its active form, PR-104A.[1] As a dinitrobenzamide nitrogen mustard, PR-104A is a hypoxia-activated prodrug designed to selectively target and eliminate cancer cells in the low-oxygen environments characteristic of solid tumors.[1][2] Its mechanism of action involves bioreductive activation to potent DNA cross-linking agents, the hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[3][4] This activation is primarily driven by one-electron reductases in hypoxic conditions.[4] However, the enzyme aldo-keto reductase 1C3 (AKR1C3) can also activate PR-104A independently of oxygen levels, a factor that contributes to both its anti-tumor activity and its toxicity profile.[1][5] This guide provides a comprehensive overview of the safety and toxicity of PR-104, drawing from available preclinical and clinical data to inform researchers, scientists, and drug development professionals.
Mechanism of Action and Toxicity Pathway
PR-104's dual activation pathway is central to understanding its safety profile. While hypoxia-selective activation is intended to target tumor cells, the presence of AKR1C3 in healthy tissues can lead to off-target toxicity.
Non-Clinical Toxicity Profile
Detailed non-clinical toxicology reports for PR-104 are not extensively available in the public domain. However, published research provides some key insights.
General Toxicology: In preclinical studies involving rats and dogs, the dose-limiting toxicity (DLT) of PR-104 was identified as myelosuppression.[4] Gastrointestinal toxicity was also noted as a DLT in mice at doses above 1330 µmol/kg.[5]
Genetic Toxicology: As a DNA cross-linking agent, PR-104 has a theoretical potential for genotoxicity. However, specific in-vitro and in-vivo study results are not publicly available.
Reproductive and Developmental Toxicology: Information on the reproductive and developmental toxicity of PR-104 is not available in the reviewed literature.
Carcinogenicity: Long-term carcinogenicity studies for PR-104 have not been reported in the available literature.
Clinical Safety and Tolerability
The clinical safety of PR-104 has been evaluated in several Phase I and II trials in patients with advanced solid tumors and hematological malignancies.
Dose-Limiting Toxicities and Maximum Tolerated Dose
The maximum tolerated dose (MTD) of PR-104 has been determined for different dosing schedules.
| Dosing Schedule | MTD | Dose-Limiting Toxicities | Reference |
| Once every 3 weeks | 1100 mg/m² | Fatigue, Neutropenic Sepsis, Infection | [4] |
| Weekly (Days 1, 8, 15 of a 28-day cycle) | 675 mg/m² | Thrombocytopenia, Neutropenia | [4] |
Adverse Events in Clinical Trials
The most frequently observed treatment-related adverse events across clinical trials are summarized below.
Table 1: Common Treatment-Related Grade 3/4 Adverse Events in a Phase I/II Study in Acute Leukemia [6][7]
| Adverse Event | Percentage of Patients |
| Anemia | 44% - 62% |
| Neutropenia | 50% - 56% |
| Thrombocytopenia | 46% - 52% |
| Febrile Neutropenia | 22% - 40% |
| Infection | 22% - 24% |
| Enterocolitis | 14% |
Table 2: Common Grade 3/4 Toxicities in a Phase Ib Study in Advanced Solid Tumors (in combination with Gemcitabine or Docetaxel) [3]
| Adverse Event | Notes |
| Hematological | |
| Thrombocytopenia | Dose-limiting |
| Neutropenia (with or without fever) | Common |
| Anemia | Common |
| Leukopenia | Common |
| Non-Hematological | |
| Fatigue | Most common, dose-limiting |
| Alopecia | Occurred in ≥2 patients |
| Respiratory Infection | Occurred in ≥2 patients |
| Nausea and Vomiting | Occurred in ≥2 patients |
Myelosuppression, particularly thrombocytopenia and neutropenia, is a consistent and dose-limiting toxicity of PR-104.[4][5] The delayed onset and protracted recovery from thrombocytopenia have been noted as a challenge for weekly dosing schedules.[4] The expression of AKR1C3 in myeloid and erythroid cell lineages is a likely contributor to this hematological toxicity.[5]
In a study involving patients with advanced hepatocellular carcinoma, severe hematological toxicity was observed, potentially exacerbated by compromised hepatic metabolism and reduced clearance of PR-104A in this patient population.[8]
Experimental Protocols
Representative Phase I Clinical Trial Workflow
The following diagram illustrates a typical workflow for a Phase I dose-escalation trial of PR-104.
Toxicity Assessment: In clinical trials, toxicity is typically graded according to the National Cancer Institute Common Toxicity Criteria for Adverse Events (CTCAE).[4] Dose-limiting toxicities are defined based on the severity and duration of specific adverse events occurring within the first cycle of treatment.[3][4]
Conclusion
The safety and toxicity profile of PR-104 is primarily characterized by its mechanism of action as a bioreductive prodrug. The intended hypoxia-selective activation is accompanied by oxygen-independent activation via AKR1C3, which contributes to its significant myelosuppressive effects, particularly thrombocytopenia and neutropenia. These hematological toxicities are the principal dose-limiting factors in clinical development. Non-hematological toxicities such as fatigue and gastrointestinal events are also common. Further development of PR-104 or its analogs may require strategies to mitigate myelotoxicity, potentially through patient selection based on AKR1C3 expression or the development of hematopoietic stem cell support. A thorough understanding of this safety profile is critical for the design of future clinical trials and the potential therapeutic application of this class of compounds.
References
- 1. PR-104 - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Solubility and Stability of Ls-104
An extensive search for solubility and stability data on a compound designated "Ls-104" did not yield any specific information. This designation does not correspond to a recognized chemical entity in publicly available scientific databases. It is possible that "this compound" is an internal project code, an abbreviated name for a more complex molecule, or a typographical error.
To provide a comprehensive technical guide as requested, the correct and complete chemical name or a recognized identifier (such as a CAS number or IUPAC name) is required.
For the benefit of researchers, scientists, and drug development professionals, a general framework for presenting solubility and stability data is provided below. This structure can be populated once the specific compound of interest is identified.
Solubility Data
A crucial parameter in drug development, solubility dictates a compound's bioavailability and formulation possibilities. A comprehensive solubility profile should be presented in a clear, tabular format.
Table 1: Solubility of [Compound Name] in Various Solvents at [Temperature]
| Solvent | Solubility (mg/mL) | Solubility (µM) | Method |
| Water | e.g., HPLC, UV-Vis | ||
| PBS (pH 7.4) | e.g., HPLC, UV-Vis | ||
| DMSO | e.g., HPLC, UV-Vis | ||
| Ethanol | e.g., HPLC, UV-Vis | ||
| Methanol | e.g., HPLC, UV-Vis | ||
| Acetonitrile | e.g., HPLC, UV-Vis |
Experimental Protocol: Solubility Determination
A detailed methodology is essential for reproducibility.
Objective: To determine the equilibrium solubility of [Compound Name] in various solvents.
Materials:
-
[Compound Name]
-
Selected solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol)
-
High-Performance Liquid Chromatography (HPLC) system
-
UV-Vis Spectrophotometer
-
Shaker incubator
-
Centrifuge
-
Analytical balance
Procedure:
-
An excess amount of [Compound Name] is added to a known volume of each solvent in a sealed vial.
-
The vials are agitated in a shaker incubator at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
The resulting suspensions are centrifuged to pellet the undissolved solid.
-
A known volume of the supernatant is carefully removed and diluted with an appropriate solvent.
-
The concentration of [Compound Name] in the diluted supernatant is quantified using a validated analytical method, such as HPLC with UV detection.
-
The solubility is calculated based on the measured concentration and the dilution factor.
Stability Data
Understanding the stability of a compound under various conditions is critical for its storage, handling, and formulation.
Table 2: pH-Dependent Stability of [Compound Name]
| pH | Buffer System | Temperature (°C) | Half-life (t½) | Degradation Products |
| 2.0 | e.g., HCl | 37 | ||
| 4.5 | e.g., Acetate | 37 | ||
| 7.4 | e.g., Phosphate | 37 | ||
| 9.0 | e.g., Borate | 37 |
Table 3: Temperature-Dependent Stability of [Compound Name] in Solution
| Solvent | Temperature (°C) | Incubation Time (days) | % Remaining |
| PBS (pH 7.4) | 4 | 7 | |
| PBS (pH 7.4) | 25 (Room Temp) | 7 | |
| PBS (pH 7.4) | 37 | 7 |
Experimental Protocol: Stability Assessment
Objective: To evaluate the stability of [Compound Name] under different pH and temperature conditions.
Materials:
-
[Compound Name]
-
Aqueous buffers of various pH values
-
HPLC system with a suitable column and detector
-
Temperature-controlled incubators
Procedure for pH Stability:
-
A stock solution of [Compound Name] is prepared in a suitable organic solvent (e.g., DMSO).
-
Aliquots of the stock solution are diluted into a series of aqueous buffers with different pH values.
-
The samples are incubated at a constant temperature (e.g., 37 °C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), an aliquot is removed from each sample.
-
The reaction is quenched, if necessary (e.g., by adding an equal volume of cold acetonitrile).
-
The remaining concentration of [Compound Name] is determined by HPLC.
-
The half-life (t½) at each pH is calculated from the degradation rate constant.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows are invaluable for conveying complex information. The following are examples of how such diagrams could be generated using the DOT language within Graphviz.
Signaling Pathway Example
Caption: Hypothetical signaling pathway initiated by this compound.
Experimental Workflow Example
Caption: General workflow for solubility and stability testing.
To proceed with generating a specific and accurate technical guide, please provide a recognized chemical identifier for "this compound".
DRP-104: A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
DRP-104, also known as sirpiglenastat, is an investigational, first-in-class prodrug designed to target tumor metabolism. It is a derivative of the glutamine antagonist 6-Diazo-5-oxo-L-norleucine (DON), a compound that showed promise in early clinical trials but was hindered by significant gastrointestinal toxicity.[1] DRP-104 was engineered to overcome this limitation through preferential activation within the tumor microenvironment, thereby enhancing its therapeutic window.[1] The U.S. Food and Drug Administration (FDA) has granted DRP-104 Fast Track designation.[1]
Preclinical Discovery and Mechanism of Action
The development of DRP-104 was a strategic effort to improve the safety profile of DON while retaining its anti-cancer efficacy. As a prodrug, DRP-104 is designed to be bioactivated to DON primarily in tumor tissues, while undergoing bioinactivation to a harmless metabolite in tissues like the gastrointestinal tract.[1] This targeted approach was validated in preclinical studies, which demonstrated that DRP-104 delivered an 11-fold higher concentration of DON to tumors compared to the gut.[1]
The mechanism of action of DRP-104 relies on the metabolic reprogramming of both cancer cells and immune cells. The active form, DON, acts as a glutamine antagonist, disrupting the metabolic processes that cancer cells depend on for rapid growth and proliferation.[1][2] Concurrently, DON has been shown to improve the metabolic fitness of CD8+ T cells within the tumor.[1] This dual-action is believed to not only directly inhibit tumor growth but also to enhance the body's own anti-tumor immune response.[1][2] Preclinical efficacy studies showed that while both DRP-104 and DON could achieve complete tumor regression, DRP-104 had a significantly better tolerability profile.[1]
Caption: DRP-104 is designed for tumor-specific activation.
Clinical Development
DRP-104 is currently under evaluation in a Phase 1/2a clinical trial for adult patients with advanced solid tumors (NCT04471415).[3][4] The study aims to determine the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of DRP-104, both as a single agent and in combination with the immune checkpoint inhibitor atezolizumab.[3]
The trial is structured in multiple parts, beginning with dose-escalation phases for both intravenous and subcutaneous formulations to identify the recommended Phase 2 dose and administration route.[3] The subcutaneous route has been selected for further development.[3] The study design also includes a safety expansion cohort and a cohort for patients with non-small cell lung cancer with specific genetic mutations.[3] To improve patient convenience, the trial protocol has been updated to allow for at-home self-administration of the subcutaneous injection.[2]
Caption: Overview of the DRP-104 Phase 1/2a clinical trial design.
Summary of Quantitative Data
| Parameter | Finding | Source |
| Tumor vs. GI DON Exposure | 11-fold greater in tumor with DRP-104 | [1] |
| Preclinical Efficacy | Complete tumor regression | [1] |
| Preclinical Tolerability | Markedly improved compared to DON | [1] |
Key Experimental Protocols
Note: The following are generalized protocols based on standard drug development practices and the available information on DRP-104. Specific details would be found in the cited publications and clinical trial documents.
Preclinical In Vivo Xenograft Model
-
Objective: To assess the anti-tumor activity and tolerability of DRP-104.
-
Methodology:
-
Human tumor cells are implanted subcutaneously into immunocompromised mice.
-
Once tumors reach a predetermined size, animals are randomized into treatment groups (e.g., vehicle, DON, DRP-104 at various doses).
-
Drugs are administered via a clinically relevant route (e.g., intravenously or subcutaneously).
-
Tumor volume and body weight are measured at regular intervals.
-
At the end of the study, tumors and other tissues can be harvested for further analysis (e.g., pharmacokinetic or pharmacodynamic assessments).
-
Pharmacokinetic Analysis
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of DRP-104 and its metabolites.
-
Methodology:
-
DRP-104 is administered to animals (e.g., mice or rats).
-
Blood and tissue samples are collected at various time points.
-
The concentration of DRP-104, DON, and other metabolites is quantified using a validated bioanalytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, and area under the curve) are calculated.
-
Clinical Trial Protocol (NCT04471415 Synopsis)
-
Objective: To evaluate the safety, tolerability, and preliminary efficacy of DRP-104 in patients with advanced solid tumors.
-
Methodology:
-
Part 1 (Dose Escalation): Patients are enrolled in cohorts and receive escalating doses of DRP-104 (IV or subQ) to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
-
Part 2 (Expansion): Additional patients are enrolled to further evaluate the safety and preliminary efficacy of DRP-104 at the RP2D. This includes a single-agent arm and a combination arm with atezolizumab.
-
Endpoints: The primary endpoints are safety and tolerability. Secondary endpoints include pharmacokinetic parameters, objective response rate, duration of response, and progression-free survival.
-
References
- 1. Discovery of DRP-104, a tumor-targeted metabolic inhibitor prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Phase 1 and phase 2a first-in-human study of DRP-104 a glutamine antagonist in adult patients with advanced solid tumors | NYU Langone Health [clinicaltrials.med.nyu.edu]
Methodological & Application
Application Notes and Protocols for TALL-104 Cell Culture and Experimentation
Disclaimer: The user's request specified the "Ls-104" cell line. However, extensive searches did not yield information on a cell line with this designation. The following protocols and application notes are for the well-documented "TALL-104" cell line, a human cytotoxic T-cell line, which is presumed to be the intended subject of the query.
Introduction
The TALL-104 cell line is a human, allogeneic, cytotoxic T-lymphocyte (CTL) progenitor cell line with potent, major histocompatibility complex (MHC)-unrestricted tumoricidal activity.[1] Established from the peripheral blood of a 2-year-old male with T-cell acute lymphoblastic leukemia (T-ALL), TALL-104 cells exhibit characteristics of both CTLs and Natural Killer (NK) cells.[2][3] These cells are dependent on Interleukin-2 (IL-2) for optimal growth and long-term cultivation.[3] TALL-104 cells have demonstrated significant anti-tumor effects against a broad range of cancer cell types in vitro and in vivo, making them a valuable tool in cancer research and the development of cellular immunotherapies.[1][2]
Cell Line Characteristics
| Characteristic | Description |
| Organism | Homo sapiens (Human) |
| Tissue Source | Peripheral Blood |
| Cell Type | T-lymphoblast |
| Disease | T-cell Acute Lymphoblastic Leukemia (T-ALL) |
| Growth Properties | Suspension |
| Key Markers | CD3+, CD8+, T-cell receptor α/β+, CD56+ |
| Cytotoxicity | MHC-unrestricted |
| IL-2 Dependence | Required for optimal growth and long-term culture |
Cell Culture Protocols
Complete Growth Medium Formulation
There are two commonly used media formulations for the culture of TALL-104 cells. The choice of medium may depend on experimental requirements.
Table 1: Media Formulations for TALL-104 Cell Culture
| Component | Formulation 1 (ATCC Recommended) | Formulation 2 (Alternative) |
| Base Medium | RPMI-1640 Medium | Iscove's Modified Dulbecco's Medium (IMDM) |
| Serum | 20% Fetal Bovine Serum (FBS) | 10% heat-inactivated Fetal Bovine Serum (FBS) |
| Cytokine | Recombinant Human IL-2 (10 µg/L or 100 U/mL) | Recombinant Human IL-2 (100 U/mL) |
| Antibiotics | Penicillin-Streptomycin (optional) | Penicillin-Streptomycin (optional) |
Note: Successful growth of TALL-104 cells is highly dependent on the quality and fresh addition of IL-2, as it rapidly loses potency in the medium.
Thawing of Cryopreserved TALL-104 Cells
-
Prior to thawing, pre-warm the complete growth medium in a 37°C water bath.
-
Rapidly thaw the cryovial of TALL-104 cells in a 37°C water bath until a small ice crystal remains.
-
Under sterile conditions, transfer the contents of the vial to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at approximately 400 x g for 8 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to an appropriate culture flask.
Subculturing TALL-104 Cells
TALL-104 cells are sensitive to media exhaustion and overgrowth. Therefore, regular cell counting and maintenance of the recommended cell density are crucial.
Table 2: Subculturing Parameters for TALL-104 Cells
| Parameter | Recommendation |
| Seeding Density | 7.0 x 10⁵ to 9.0 x 10⁵ viable cells/mL |
| Maintenance Density | 4.0 x 10⁵ to 1.0 x 10⁶ viable cells/mL |
| Subculturing Frequency | Every 2 to 3 days |
Procedure:
-
Aseptically remove an aliquot of the cell suspension for cell counting (e.g., using a hemocytometer and trypan blue for viability).
-
Calculate the cell density and viability.
-
To maintain the cell density within the recommended range, add fresh, pre-warmed complete growth medium to the culture flask every 2 to 3 days.
-
Alternatively, for passaging, transfer a calculated volume of the cell suspension to a new flask and add fresh medium to achieve the desired seeding density.
Cryopreservation of TALL-104 Cells
-
Culture TALL-104 cells to a density of approximately 1.0 x 10⁶ viable cells/mL.
-
Prepare a freezing medium consisting of 90% FBS and 10% DMSO or 40% complete growth medium, 50% FBS, and 10% DMSO.
-
Centrifuge the cell suspension at 400 x g for 8 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in the prepared freezing medium at a concentration of 1-2 x 10⁷ viable cells/mL.
-
Aliquot 1 mL of the cell suspension into sterile cryovials.
-
Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.
-
For long-term storage, transfer the cryovials to the vapor phase of liquid nitrogen.
Experimental Protocol: TALL-104-Mediated Cytotoxicity Assay
This protocol describes a standard chromium-51 (⁵¹Cr) release assay to measure the cytotoxic activity of TALL-104 cells against a target tumor cell line.
Materials
-
TALL-104 effector cells
-
Target tumor cell line (e.g., a glioma cell line)[2]
-
Complete growth medium for both cell lines
-
Fetal Bovine Serum (FBS)
-
Sodium Chromate (Na₂⁵¹CrO₄)
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well round-bottom plate
-
Gamma counter
Procedure
-
Target Cell Labeling:
-
Harvest the target tumor cells and resuspend them in their complete growth medium at a concentration of 5 x 10⁶ cells/mL.
-
Add 100 µCi of Na₂⁵¹CrO₄ to 1 mL of the target cell suspension.
-
Incubate for 90 minutes at 37°C, with occasional mixing.
-
Wash the labeled target cells twice with HBSS to remove excess ⁵¹Cr.
-
Resuspend the labeled target cells in fresh complete growth medium at a concentration of 1 x 10⁵ cells/mL.
-
-
Co-incubation:
-
Plate 100 µL of the labeled target cell suspension into each well of a 96-well round-bottom plate (1 x 10⁴ cells/well).
-
Prepare serial dilutions of the TALL-104 effector cells to achieve various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
Add 100 µL of the TALL-104 cell suspension at the desired E:T ratios to the wells containing the target cells.
-
For control wells:
-
Spontaneous Release: Add 100 µL of medium only to target cells.
-
Maximum Release: Add 100 µL of 2% Triton X-100 to target cells.
-
-
Incubate the plate for 4 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Measurement of ⁵¹Cr Release:
-
Centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully collect 100 µL of the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) of the collected supernatants using a gamma counter.
-
-
Calculation of Cytotoxicity:
-
Percent specific lysis is calculated using the following formula:
-
Visualizations
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for a TALL-104 mediated ⁵¹Cr release cytotoxicity assay.
Signaling Pathways in TALL-104 Mediated Tumor Cell Killing
TALL-104 cells employ multiple mechanisms to induce apoptosis and necrosis in target tumor cells.[2][4] This involves a complex interplay of activating and inhibitory receptors, as well as the release of cytotoxic molecules.
Caption: TALL-104 cell anti-tumor signaling pathways.
References
- 1. Facebook [cancer.gov]
- 2. Interactions of the allogeneic effector leukemic T cell line, TALL-104, with human malignant brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellosaurus cell line TALL-104 (CVCL_2771) [cellosaurus.org]
- 4. Interactions of the allogeneic effector leukemic T cell line, TALL-104, with human malignant brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ls-104 (PR-104) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-104, incorrectly referred to as Ls-104 in the query, is a hypoxia-activated prodrug that has shown significant promise in preclinical animal models for cancer therapy. It is a water-soluble phosphate ester "pre-prodrug" that is rapidly converted in vivo to PR-104A. This active form is then selectively metabolized in hypoxic tumor environments to DNA cross-linking agents, leading to tumor cell death.[1][2] Additionally, PR-104A can be activated independently of hypoxia by the enzyme aldo-keto reductase 1C3 (AKR1C3), which is overexpressed in some tumor types.[1][2] These dual mechanisms of action make PR-104 a compelling candidate for targeting solid tumors and hematological malignancies.
These application notes provide detailed protocols for utilizing PR-104 in animal models, focusing on xenograft studies in mice. The included methodologies for tumor establishment, drug administration, and efficacy evaluation are based on established preclinical studies.
Mechanism of Action
PR-104 exerts its cytotoxic effects through a two-step activation process, making it highly selective for the tumor microenvironment.
-
Systemic Conversion: Following administration, the inactive pre-prodrug PR-104 is rapidly hydrolyzed by systemic phosphatases into its active form, PR-104A.[3]
-
Tumor-Specific Activation:
-
Hypoxia-Dependent Pathway: In the low-oxygen (hypoxic) conditions characteristic of solid tumors, PR-104A is reduced by one-electron reductases to its active metabolites, the hydroxylamine (PR-104H) and amine (PR-104M).[4][5] These metabolites are potent DNA cross-linking agents that induce cell cycle arrest and apoptosis.[3]
-
AKR1C3-Dependent Pathway: In tumors with high expression of the enzyme aldo-keto reductase 1C3 (AKR1C3), PR-104A can be activated to its cytotoxic metabolites independently of the oxygen concentration.[1][2]
-
This targeted activation minimizes systemic toxicity to healthy, well-oxygenated tissues.
Data Presentation
The following tables summarize quantitative data from preclinical studies of PR-104 in various mouse xenograft models.
Table 1: In Vivo Efficacy of PR-104 Monotherapy in Solid Tumor Xenograft Models
| Tumor Type | Animal Model | PR-104 Dose and Schedule | Outcome | Reference |
| Various Solid Tumors | Mouse Xenografts | 550 mg/kg, weekly x 6 | Objective responses in 21 out of 34 models | [1] |
| Hepatocellular Carcinoma | Mouse Xenografts | 250 mg/kg, daily x 6 | Significant tumor growth reduction | [4] |
| Acute Lymphoblastic Leukemia | Mouse Xenografts | 550 mg/kg, weekly x 6 | Maintained complete responses in 7 out of 7 models | [1] |
Table 2: Dose-Dependent Antitumor Activity of PR-104 in Solid Tumor Xenografts
| PR-104 Dose (mg/kg) | Schedule | Outcome | Reference |
| 550 | weekly x 6 | Objective responses | [1] |
| 270 | weekly x 6 | No tumor regressions | [1] |
| 110 | weekly x 6 | No tumor regressions | [1] |
Table 3: Maximum Tolerated Doses (MTD) of PR-104 in Combination Therapies (Human Clinical Trials)
| Combination Agent | PR-104 MTD (mg/m²) | Schedule | Reference |
| Gemcitabine | ≤200 | Days 1 and 8 of a 21-day cycle | [6] |
| Docetaxel (60 mg/m²) | ≤200 | Day 1 of a 21-day cycle | [6] |
| Docetaxel (60 mg/m²) + GCSF | 770 | Day 1 of a 21-day cycle | [6] |
| Docetaxel (75 mg/m²) + GCSF | ≥770 | Day 1 of a 21-day cycle | [6] |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of PR-104 in mouse xenograft models.
Protocol 1: Establishment of Subcutaneous Human Tumor Xenografts in Mice
This protocol describes the establishment of subcutaneous tumors from human cancer cell lines in immunodeficient mice.
Materials:
-
Human cancer cell line of interest
-
Culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional)
-
6-10 week old immunodeficient mice (e.g., NOD/SCID or NSG)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers
-
Animal housing and monitoring equipment
Procedure:
-
Cell Culture: Culture the selected human cancer cell line under standard conditions until they reach 70-80% confluency.
-
Cell Harvesting:
-
Wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with culture medium.
-
Centrifuge the cell suspension and resuspend the pellet in sterile PBS or culture medium.
-
Perform a cell count and assess viability (e.g., using trypan blue exclusion).
-
-
Cell Implantation:
-
Adjust the cell concentration to the desired number of cells per injection volume (typically 1-10 x 10⁶ cells in 100-200 µL).
-
For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor take rate.
-
Anesthetize the mouse.
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the animals regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers at least twice a week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Animals are typically randomized into treatment groups when tumors reach a mean diameter of around 6 mm.[4]
-
Protocol 2: Administration of PR-104 in Tumor-Bearing Mice
This protocol outlines the procedure for administering PR-104 to mice with established xenograft tumors.
Materials:
-
PR-104
-
Sterile vehicle for reconstitution (e.g., sterile water for injection or saline)
-
Syringes and needles for administration (e.g., 27-gauge for intraperitoneal injection)
-
Tumor-bearing mice
Procedure:
-
PR-104 Preparation: Reconstitute PR-104 in the appropriate sterile vehicle to the desired concentration immediately before use. The solution should be protected from light.
-
Dosing:
-
Administration:
-
The most common route of administration in preclinical studies is intraperitoneal (i.p.) injection.
-
Administer the calculated volume of PR-104 solution to each mouse.
-
-
Monitoring: Monitor the animals for any signs of toxicity, including weight loss and changes in behavior.
Protocol 3: Tumor Growth Delay Assay
This assay is used to evaluate the efficacy of PR-104 by measuring the delay in tumor growth in treated animals compared to a control group.
Procedure:
-
Group Assignment: Once tumors have reached the predetermined size, randomly assign the animals to a control group (vehicle only) and one or more treatment groups (different doses or schedules of PR-104).
-
Treatment: Administer PR-104 or vehicle according to the planned schedule.
-
Tumor Measurement: Continue to measure tumor volumes regularly (e.g., twice weekly) throughout the study.
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Determine the time it takes for tumors in each group to reach a specific endpoint volume (e.g., four times the initial volume, RTV4).[4]
-
The tumor growth delay is calculated as the difference in the median time to reach the endpoint volume between the treated and control groups.
-
Statistical analysis (e.g., log-rank test) can be used to determine the significance of the observed differences.[4]
-
Protocol 4: Ex Vivo Clonogenic Assay from Excised Tumors
This assay assesses the viability of tumor cells after in vivo treatment with PR-104.
Procedure:
-
Tumor Excision: At a predetermined time point after the final treatment (e.g., 18 hours), euthanize the animals and aseptically excise the tumors.
-
Single-Cell Suspension Preparation:
-
Mince the tumor tissue into small pieces.
-
Digest the tissue with an appropriate enzyme cocktail (e.g., collagenase, dispase, and DNase) to obtain a single-cell suspension.
-
Filter the cell suspension through a cell strainer to remove debris.
-
Wash the cells with PBS and perform a cell count.
-
-
Cell Plating:
-
Plate a known number of viable cells in appropriate culture dishes.
-
-
Colony Formation: Incubate the plates for 1-3 weeks to allow for colony formation.
-
Staining and Counting:
-
Fix the colonies with a solution such as glutaraldehyde.
-
Stain the colonies with crystal violet.
-
Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
-
Data Analysis:
-
Calculate the surviving fraction of cells for each treatment group relative to the control group.
-
This provides a measure of the cytotoxic effect of the in vivo PR-104 treatment.
-
Experimental Workflow Visualization
References
- 1. Initial testing of the hypoxia-activated prodrug PR-104 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PR-104 - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
Ls-104 dosage and administration guidelines
Application Notes and Protocols for Ls-104
Note on Compound Identification: The query for "this compound" did not yield a specific compound with this designation in the scientific literature. However, extensive research has identified two closely related and clinically relevant compounds: PR-104 and DRP-104 (sirpiglenastat) . It is highly probable that "this compound" is a typographical error referring to one of these agents. This document provides detailed application notes and protocols for both PR-104 and DRP-104 to ensure comprehensive coverage for researchers, scientists, and drug development professionals.
Part 1: PR-104
PR-104 is a hypoxia-activated prodrug, a class of compounds designed to be selectively toxic to the hypoxic cells commonly found in solid tumors.[1] It is a phosphate ester "pre-prodrug" that is rapidly converted in the body to its active form, PR-104A.[1]
Mechanism of Action
PR-104A is metabolized in hypoxic tissues to reactive nitrogen mustard DNA crosslinking agents.[1] This process leads to the formation of DNA interstrand cross-links, causing cell death.[2][3] Notably, PR-104A can also be activated independently of hypoxia by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[1][2]
Dosage and Administration Data
Table 1: Preclinical In Vivo Dosage of PR-104
| Animal Model | Cancer Type | Dosage | Administration Route | Schedule | Reference |
| Mice | Pediatric Solid Tumors & ALL | 550 mg/kg (MTD) | Intravenous | Weekly for 6 weeks | [3] |
| Mice | Pediatric Solid Tumors | 270 mg/kg and 110 mg/kg | Intravenous | Weekly for 6 weeks | [3] |
| Mice | Hepatocellular Carcinoma Xenografts | Not specified | Not specified | Not specified | [2] |
Table 2: Clinical Dosage of PR-104
| Clinical Phase | Patient Population | Dosage | Administration Route | Schedule | Reference |
| Phase I | Solid Tumors | 1100 mg/m² (MTD) | Intravenous (1-hour infusion) | Once every 3 weeks | [4] |
| Phase I | Solid Tumors | 675 mg/m² (MTD) | Intravenous | Weekly (Days 1, 8, 15 of a 28-day cycle) | [4] |
| Phase II | Small Cell Lung Cancer | 1100 mg/m² | Intravenous (1-hour infusion) | Every 21 days | [5] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (Clonogenic Assay)
This protocol is adapted from studies evaluating the hypoxic selectivity of PR-104A.[6]
-
Cell Culture: Culture human tumor cell lines (e.g., SiHa, HCT116, HT29) in appropriate media and conditions.
-
Cell Seeding: Plate cells in 6-well plates at a density determined to yield 50-100 colonies per control well.
-
Hypoxic/Aerobic Conditions:
-
For hypoxic conditions, place plates in a hypoxic chamber with a gas mixture of 5% CO₂, 10% H₂, and 85% N₂ for 4 hours to allow for equilibration.
-
For aerobic conditions, maintain plates in a standard CO₂ incubator.
-
-
Drug Treatment:
-
Prepare a stock solution of PR-104A.
-
Dilute PR-104A to desired concentrations in pre-equilibrated media (hypoxic or aerobic).
-
Expose cells to PR-104A for 2-4 hours.
-
-
Colony Formation:
-
After drug exposure, wash cells with PBS and add fresh media.
-
Incubate plates for 7-14 days to allow for colony formation.
-
-
Staining and Counting:
-
Fix colonies with a methanol/acetic acid solution.
-
Stain colonies with crystal violet.
-
Count colonies containing >50 cells.
-
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control. The hypoxic cytotoxicity ratio (HCR) is calculated as the ratio of the IC₅₀ values under aerobic and hypoxic conditions.
Protocol 2: In Vivo Xenograft Model
This protocol is a general guideline based on preclinical studies with PR-104.[3]
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of human tumor cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Drug Administration:
-
Reconstitute PR-104 in a suitable vehicle (e.g., saline).
-
Administer PR-104 via intravenous injection at the desired dose and schedule (e.g., 550 mg/kg weekly).
-
The control group receives vehicle only.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
-
Endpoint: Euthanize mice when tumors reach a maximum allowable size or at the end of the study period. Tumors can be excised for further analysis (e.g., histology, biomarker analysis).
Part 2: DRP-104 (Sirpiglenastat)
DRP-104 is a broad-acting glutamine antagonist. It is a prodrug of 6-diazo-5-oxo-L-norleucine (DON), designed to preferentially deliver the active moiety to tumors, thereby improving the therapeutic window compared to DON.[7]
Mechanism of Action
DRP-104's active moiety, DON, irreversibly inhibits multiple enzymes involved in glutamine metabolism.[8] This blockage of glutamine utilization inhibits the proliferation of rapidly growing tumor cells that are dependent on glutamine for energy and biomass production.[8] Furthermore, by altering the tumor microenvironment's metabolic landscape, DRP-104 can enhance T-cell proliferation and activation, leading to an anti-tumor immune response.[8]
References
- 1. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Initial testing of the hypoxia-activated prodrug PR-104 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. researchgate.net [researchgate.net]
- 7. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis: Clarification Required for "Ls-104"
To provide accurate and detailed application notes and protocols for Western blot analysis, clarification of the specific entity referred to as "Ls-104" is necessary.
Initial research has revealed that "this compound" is not a universally recognized, single molecular compound in scientific literature. The designation appears in the context of several distinct biological and chemical entities, as well as unrelated products. Without a precise identification of the molecule of interest, providing specific, reliable, and safe laboratory protocols is not possible.
The following entities with the "104" designator were identified during preliminary searches:
-
RGX-104: An orally bioavailable agonist of the Liver X Receptor (LXR) that is being investigated for its role in cancer immunotherapy. It acts by modulating the innate immune system.
-
PR-104: A hypoxia-activated prodrug that is converted into a DNA cross-linking agent in the low-oxygen environments characteristic of solid tumors.
-
DRP-104 (Sirpiglenastat): A prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), which targets tumor metabolism and has shown potential in enhancing anti-tumor immune responses.
-
TALL-104: A human T-cell leukemia cell line used in cancer research and as a model for studying T-cell biology and cytotoxicity.
-
SC-104: A catalog number for a monoclonal antibody that detects the Bcr protein, which is relevant in the study of certain types of leukemia.
-
Kap104p: A karyopherin protein found in yeast that is involved in the nuclear import of specific mRNA-binding proteins.
Given the diverse nature of these substances—ranging from small molecule drugs and cell lines to antibodies and proteins—the protocols for Western blot analysis would vary significantly for each. Key parameters such as sample preparation, the choice of antibodies, and the interpretation of results are entirely dependent on the specific target and its biological context.
To proceed with your request, please specify which of these, or another specific molecule, you are referring to as "this compound."
Once the correct compound is identified, comprehensive application notes and protocols will be developed, including:
-
Detailed experimental protocols for sample preparation, gel electrophoresis, protein transfer, antibody incubation, and signal detection.
-
Structured tables summarizing any available quantitative data to facilitate comparison.
-
Graphviz diagrams illustrating relevant signaling pathways and experimental workflows, as requested.
We look forward to your clarification to provide you with the precise and accurate scientific information you require.
Application Notes for Immunofluorescence Staining of TALL-104 Cells
An initial search for "Ls-104" did not yield a specific reagent or probe for immunofluorescence. However, it is highly likely that this is a typographical error for "TALL-104," a well-characterized human cytotoxic T-cell line. This document provides detailed application notes and protocols for the immunofluorescence staining of the TALL-104 cell line.
Introduction
The TALL-104 cell line is an allogeneic, IL-2 dependent human cytotoxic T-cell line established from the peripheral blood of a child with T-cell acute lymphoblastic leukemia (T-ALL)[1]. These cells exhibit potent, MHC-unrestricted cytotoxicity against a wide range of tumor cells, making them a valuable tool for immuno-oncology research and the development of adoptive cell therapies[2][3]. TALL-104 cells are characterized by the expression of CD3, CD8, and the α/β T-cell receptor (TCR), and are negative for CD4 and CD16[2][3].
Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization of specific proteins within TALL-104 cells. This allows for the confirmation of cell surface markers, the investigation of the cytotoxic machinery (e.g., perforin and granzyme-containing granules), and the analysis of signaling pathways involved in their tumor-killing function.
Key Characteristics of the TALL-104 Cell Line
| Characteristic | Description |
| Cell Type | Human Cytotoxic T-Lymphocyte (CTL) |
| Origin | Peripheral blood of a patient with T-cell Acute Lymphoblastic Leukemia (T-ALL)[1] |
| Morphology | Lymphoblast-like, suspension cells |
| Key Surface Markers | CD3+, CD8+, TCRα/β+, CD56+[1][2][3] |
| Negative Markers | CD4-, CD16-, TCRγ/δ-[2][3] |
| Functional Properties | MHC-unrestricted cytotoxicity against tumor cells[1][2]. Cytotoxicity is mediated by the release of perforin and granzymes[3]. |
| Culture Conditions | IL-2 dependent for optimal growth and long-term cultivation. |
Antibody Selection for TALL-104 Staining
The choice of primary antibodies is critical for successful immunofluorescence. The following table provides a starting point for selecting antibodies against key targets in TALL-104 cells. Note that optimal dilutions should be determined empirically.
| Target Protein | Subcellular Localization | Recommended Starting Dilution | Purpose |
| CD3 | Cell Membrane | 1:100 - 1:400 | T-cell lineage marker |
| CD8 | Cell Membrane | 1:100 - 1:400 | Cytotoxic T-cell marker |
| CD56 | Cell Membrane | 1:100 - 1:500 | Marker also found on NK cells |
| Perforin | Cytoplasmic Granules | 1:200 - 1:500 | Visualization of cytotoxic granules |
| Granzyme B | Cytoplasmic Granules | 1:200 - 1:500 | Visualization of cytotoxic granules |
| IFN-γ | Secretory Vesicles/Cytoplasm | 1:250 - 1:500 | To study cytokine production |
| Tubulin | Cytoskeleton | 1:500 - 1:1000 | Cytoskeletal integrity and morphology |
| Ki-67 | Nucleus | 1:200 - 1:800 | Proliferation marker |
Experimental Protocols
This protocol is optimized for the immunofluorescence staining of TALL-104 suspension cells.
Materials and Reagents
-
TALL-104 cells
-
Complete growth medium (e.g., RPMI-1640 with 20% FBS and IL-2)
-
Poly-L-lysine coated coverslips or slides
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS (for intracellular targets)
-
Blocking Buffer: 2% Bovine Serum Albumin (BSA) in PBS
-
Primary antibodies (see table above)
-
Fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Protocol for Staining TALL-104 Cells
-
Cell Preparation:
-
Harvest TALL-104 cells from culture by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in PBS to a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to a poly-L-lysine coated coverslip in a 24-well plate and allow the cells to adhere for 30 minutes at room temperature.
-
-
Fixation:
-
Carefully aspirate the supernatant.
-
Add 200 µL of 4% PFA and incubate for 15 minutes at room temperature.
-
Gently wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets only):
-
If staining for intracellular proteins like perforin or granzyme B, add 200 µL of Permeabilization Buffer (0.1% Triton X-100 in PBS).
-
Incubate for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
For membrane proteins, skip this step.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer (2% BSA in PBS).
-
Incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Aspirate the blocking solution and add 150 µL of the diluted primary antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light.
-
Add 150 µL of the diluted secondary antibody.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Incubate with DAPI (e.g., 1 µg/mL in PBS) for 5 minutes at room temperature in the dark.
-
Wash once with PBS.
-
-
Mounting and Imaging:
-
Carefully remove the coverslip from the well and gently blot the edge on a kimwipe to remove excess PBS.
-
Place a drop of antifade mounting medium onto a clean microscope slide.
-
Invert the coverslip onto the mounting medium, avoiding air bubbles.
-
Seal the edges with nail polish and allow to cure.
-
Image using a fluorescence or confocal microscope.
-
Visualizations
Caption: Experimental workflow for immunofluorescence staining of TALL-104 cells.
Caption: Cytotoxic pathway of TALL-104 cells targeting a tumor cell.
References
Application Notes and Protocols: Ls-104 for Flow Cytometry Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing Ls-104 in flow cytometry applications. While specific details regarding the molecular target and mechanism of action of this compound are proprietary, this document outlines generalized protocols for assessing its cellular effects. The provided methodologies can be adapted to investigate the impact of this compound on cell health, proliferation, and the expression of specific biomarkers.
Flow cytometry is a powerful technique that allows for the rapid analysis of single cells within a heterogeneous population.[1][2][3][4] By labeling cellular components with fluorescent probes, researchers can obtain quantitative data on a variety of cellular parameters. This technology is invaluable in drug discovery and development for elucidating the mechanisms of action of novel compounds like this compound.
Principle of this compound in Cellular Analysis
The precise mechanism of this compound is under investigation. However, it is hypothesized to interact with key cellular signaling pathways involved in cell cycle regulation and apoptosis. Flow cytometry can be employed to measure these downstream effects and provide insights into the pharmacological activity of this compound.
Potential Flow Cytometry Applications for this compound
-
Cell Viability and Cytotoxicity Assays: To determine the dose-dependent effects of this compound on cell survival.
-
Apoptosis Assays: To investigate whether this compound induces programmed cell death.
-
Cell Cycle Analysis: To assess the impact of this compound on cell cycle progression.[1]
-
Immunophenotyping: To identify changes in the expression of cell surface or intracellular proteins in response to this compound treatment.[2]
-
Signaling Pathway Analysis: To measure the phosphorylation status of key signaling proteins.
Data Presentation: Hypothetical Quantitative Data
The following tables represent example data that could be generated when evaluating this compound.
Table 1: Dose-Response of this compound on Cell Viability
| This compound Concentration (µM) | Percent Viable Cells (Mean ± SD) |
| 0 (Vehicle Control) | 98.2 ± 1.5 |
| 0.1 | 95.6 ± 2.1 |
| 1 | 82.4 ± 3.7 |
| 10 | 55.1 ± 4.5 |
| 100 | 12.8 ± 2.9 |
Table 2: Effect of this compound (10 µM) on Cell Cycle Distribution
| Cell Cycle Phase | Percent of Cells (Vehicle Control) | Percent of Cells (this compound Treated) |
| G0/G1 | 45.3% | 25.1% |
| S | 30.1% | 15.8% |
| G2/M | 24.6% | 59.1% |
Table 3: Apoptosis Induction by this compound (10 µM)
| Cell Population | Percent of Cells (Vehicle Control) | Percent of Cells (this compound Treated) |
| Viable (Annexin V- / PI-) | 96.1% | 40.2% |
| Early Apoptotic (Annexin V+ / PI-) | 1.5% | 35.8% |
| Late Apoptotic (Annexin V+ / PI+) | 1.2% | 18.5% |
| Necrotic (Annexin V- / PI+) | 1.2% | 5.5% |
Experimental Protocols
Protocol 1: General Cell Preparation for Flow Cytometry
This protocol describes the basic steps for preparing both suspension and adherent cells for flow cytometric analysis.[5][6]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA (for adherent cells)
-
Centrifuge tubes
-
Micropipettes and tips
-
Hemocytometer or automated cell counter
Procedure for Suspension Cells:
-
Transfer cells from the culture vessel to a centrifuge tube.
-
Centrifuge at 300-400 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in cold PBS.
-
Centrifuge again at 300-400 x g for 5 minutes.
-
Discard the supernatant and resuspend the pellet in an appropriate buffer for your specific assay.
-
Count the cells and adjust the concentration as needed.
Procedure for Adherent Cells:
-
Aspirate the culture medium from the flask.
-
Wash the cell monolayer with PBS.
-
Add pre-warmed trypsin-EDTA to cover the cell layer and incubate at 37°C until cells detach.
-
Neutralize the trypsin with complete culture medium.
-
Gently pipette the cell suspension to create a single-cell suspension.
-
Follow steps 1-6 for suspension cells.
Protocol 2: Cell Viability Assay with Propidium Iodide (PI)
Materials:
-
Cells treated with this compound and a vehicle control
-
Propidium Iodide (PI) staining solution (e.g., 1 µg/mL)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Prepare cells as described in Protocol 1.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
Add 5 µL of PI staining solution to each tube.
-
Incubate for 5-10 minutes on ice, protected from light.
-
Analyze the samples on a flow cytometer immediately. PI will enter cells with compromised membranes, and its fluorescence can be detected (typically in the PE-Texas Red or a similar channel).
Protocol 3: Apoptosis Assay with Annexin V and PI
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Annexin V Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Harvest and wash this compound-treated and control cells as described in Protocol 1.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze by flow cytometry within one hour.
Protocol 4: Cell Cycle Analysis with PI
Materials:
-
This compound-treated and control cells
-
Ice-cold 70% ethanol
-
RNase A solution
-
PI staining solution
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Harvest and wash cells as per Protocol 1.
-
Resuspend the cell pellet in 200 µL of PBS.
-
While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 30 minutes (or overnight).
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in a solution containing RNase A and PI.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze on a flow cytometer. The DNA content will be proportional to the PI fluorescence.
Visualizations
Below are diagrams illustrating a hypothetical signaling pathway affected by this compound and a general experimental workflow for its analysis.
References
- 1. assaygenie.com [assaygenie.com]
- 2. mdpi.com [mdpi.com]
- 3. Flow cytometry: retrospective, fundamentals and recent instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow Cytometry | Imaging Applications | Tocris Bioscience [tocris.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Flow Cytometry Protocol [protocols.io]
Application Notes and Protocols: Ls-104
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Ls-104 is a potent and selective small molecule inhibitor of the novel kinase, Apoptosis-Inducing Kinase 1 (AIK1), a key regulator in the intrinsic apoptotic pathway. These application notes provide detailed protocols for the preparation, storage, and use of this compound in common in vitro and in vivo research applications.
Physicochemical Properties and Storage
A summary of the physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Weight | 452.5 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity (by HPLC) | >99% |
| Solubility | See Table 2 for details |
| Storage (Solid) | Store at -20°C, protect from light |
| Storage (Solution) | Store at -80°C (up to 3 months) |
Solution Preparation
Proper preparation of this compound solutions is critical for experimental success. Due to its hydrophobic nature, this compound requires organic solvents for initial solubilization.
Table 2: this compound Solubility and Stock Solution Preparation
| Solvent | Maximum Solubility | Stock Concentration | Preparation Protocol |
| DMSO | 50 mg/mL | 10 mM | 1. Weigh out 4.53 mg of this compound powder. 2. Add 1 mL of sterile DMSO. 3. Vortex thoroughly and gently warm to 37°C if necessary to fully dissolve. |
| Ethanol | 10 mg/mL | 2 mM | 1. Weigh out 0.91 mg of this compound powder. 2. Add 1 mL of absolute ethanol. 3. Vortex until the solid is completely dissolved. |
Note: For aqueous-based cellular assays, it is recommended to first prepare a high-concentration stock in DMSO and then dilute it with the appropriate cell culture medium. The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent-induced cytotoxicity.
Experimental Protocols
In Vitro Kinase Assay
This protocol describes a method to determine the inhibitory activity of this compound against AIK1 kinase.
Workflow for In Vitro Kinase Assay
Caption: Workflow for the in vitro AIK1 kinase inhibition assay.
Materials:
-
This compound (10 mM stock in DMSO)
-
Recombinant human AIK1 enzyme
-
Kinase substrate peptide
-
ATP
-
Kinase assay buffer
-
Kinase detection reagent
-
White 384-well assay plates
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
Add 5 µL of the diluted this compound solution to the wells of a 384-well plate.
-
Add 5 µL of diluted AIK1 enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the kinase substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure kinase activity by adding the detection reagent according to the manufacturer's instructions.
-
Read the luminescence signal on a plate reader.
-
Calculate IC₅₀ values by fitting the data to a four-parameter logistic curve.
Cell Viability Assay
This protocol outlines a method to assess the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
This compound (10 mM stock in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Sterile 96-well clear-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare a serial dilution of this compound in complete medium from the 10 mM DMSO stock.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure luminescence using a plate reader to determine the number of viable cells.
Signaling Pathway
This compound exerts its pro-apoptotic effects by inhibiting the AIK1 kinase, which is a negative regulator of the pro-apoptotic protein BAX.
This compound Mechanism of Action
Caption: Proposed signaling pathway for this compound-induced apoptosis.
In Vivo Studies
For in vivo experiments, this compound can be formulated for administration via oral gavage or intraperitoneal injection.
Table 3: Recommended Formulation for In Vivo Studies
| Route of Administration | Formulation Vehicle |
| Oral Gavage (p.o.) | 0.5% (w/v) Methylcellulose in sterile water |
| Intraperitoneal (i.p.) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline |
Preparation of Oral Formulation:
-
Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose to sterile water while stirring.
-
Weigh the required amount of this compound.
-
Create a paste by adding a small amount of the vehicle to the this compound powder.
-
Gradually add the remaining vehicle while continuously mixing to achieve a homogenous suspension.
-
Administer to animals at the desired dosage.
Disclaimer: The information provided in these application notes is for research purposes only. The user is responsible for determining the suitability of this compound for their specific application and for conducting all necessary safety precautions.
Application Notes and Protocols for DRP-104 (Sirpiglenastat) in High-Throughput Screening Assays
Note on "LS-104": Initial searches for "this compound" did not yield a specific compound in the context of high-throughput screening. However, "DRP-104" (sirpiglenastat) and "PR-104" are related anti-cancer agents with available research. This document focuses on DRP-104, a novel glutamine antagonist prodrug with a well-defined mechanism of action suitable for the development of high-throughput screening (HTS) assays.
Introduction to DRP-104 (Sirpiglenastat)
DRP-104, also known as sirpiglenastat, is a cutting-edge, tumor-targeted prodrug of the broad-spectrum glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2][3] Tumors often exhibit a heightened dependence on glutamine for their rapid growth and proliferation, making glutamine metabolism an attractive target for cancer therapy.[1][3][4] DRP-104 is ingeniously designed to be preferentially activated within the tumor microenvironment, releasing the active compound DON, which then disrupts multiple metabolic pathways reliant on glutamine.[1][2][5] This targeted approach aims to maximize anti-tumor efficacy while minimizing systemic toxicity, a significant limitation of earlier glutamine antagonists.[6][7]
The mechanism of action of DRP-104 is twofold: it directly inhibits tumor cell metabolism and remodels the tumor microenvironment to be more favorable for an anti-tumor immune response.[1][2][8] By blocking glutamine-dependent pathways, DRP-104 impedes nucleotide synthesis, a critical process for DNA replication and cell division in cancer cells.[7][9][10] Furthermore, DRP-104 has been shown to enhance the infiltration and activity of immune cells such as T cells and natural killer (NK) cells within the tumor.[1][2] This dual action makes DRP-104 a promising candidate for both monotherapy and combination therapy with immune checkpoint inhibitors.[1][3][9]
High-throughput screening assays are instrumental in identifying and characterizing novel therapeutic agents like DRP-104. The following application notes and protocols describe potential HTS assays designed to evaluate the efficacy and mechanism of action of DRP-104 and similar compounds.
Data Presentation
Table 1: Preclinical Efficacy of DRP-104 in Mouse Tumor Models
| Tumor Model | DRP-104 Dosage | Tumor Growth Inhibition (TGI) | Median Survival (Days) | Combination Agent | Outcome of Combination |
| MC38 | 0.5 - 1.4 mg/kg | 96% - 101% | 31 - 38 (vs. 13 for vehicle) | - | - |
| CT26 | 0.5 mg/kg | 90% at day 12 | 36 | - | - |
| CT26 | 0.5 or 1.4 mg/kg | Significant | Significantly enhanced | anti-PD-1_Ab | Improved efficacy and long-term cures |
Data synthesized from preclinical studies.[1][11] TGI and survival data indicate a dose-dependent anti-tumor effect of DRP-104.
Experimental Protocols
Protocol 1: Cell Viability HTS Assay in Glutamine-Dependent Cancer Cells
Objective: To screen for compounds that selectively inhibit the proliferation of cancer cells cultured in a glutamine-dependent manner.
Materials:
-
Glutamine-dependent cancer cell line (e.g., A549, HCT116)
-
Standard cell culture medium (e.g., RPMI-1640)
-
Glutamine-free cell culture medium
-
Dialyzed fetal bovine serum (dFBS)
-
DRP-104 (or other test compounds)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
384-well clear-bottom white plates
-
Liquid handling system for automated dispensing
Methodology:
-
Cell Seeding:
-
Harvest and resuspend cancer cells in both standard and glutamine-free media supplemented with 10% dFBS.
-
Using a liquid handler, dispense 25 µL of the cell suspension into 384-well plates at a density of 1,000-2,000 cells per well.
-
Incubate the plates at 37°C and 5% CO₂ for 24 hours.
-
-
Compound Addition:
-
Prepare a serial dilution of DRP-104 and other test compounds in the appropriate medium (standard or glutamine-free).
-
Add 5 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and positive control (e.g., a known cytotoxic agent) wells.
-
Incubate for 72 hours at 37°C and 5% CO₂.
-
-
Viability Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 30 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound under both glutamine-present and glutamine-depleted conditions. Compounds showing significantly lower IC50 values in the glutamine-dependent setting are of interest.
-
Protocol 2: HTS Assay for Inhibition of Nucleotide Synthesis
Objective: To identify compounds that inhibit de novo nucleotide synthesis, a key downstream effect of glutamine antagonism.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
DRP-104 (or other test compounds)
-
Click-iT® EdU Cell Proliferation Kit (Thermo Fisher Scientific)
-
384-well imaging plates (e.g., black-walled, clear-bottom)
-
High-content imaging system
Methodology:
-
Cell Seeding and Compound Treatment:
-
Seed cells in 384-well imaging plates and allow them to adhere overnight.
-
Treat cells with a concentration range of DRP-104 or other test compounds for 24-48 hours.
-
-
EdU Labeling:
-
Add 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine, to the cell culture medium at a final concentration of 10 µM.
-
Incubate for 2-4 hours to allow for its incorporation into newly synthesized DNA.
-
-
Cell Fixation and Permeabilization:
-
Remove the EdU-containing medium and wash the cells with PBS.
-
Fix the cells with 3.7% formaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.5% Triton® X-100 in PBS for 20 minutes.
-
-
Click-iT® Reaction and Staining:
-
Wash the cells with PBS.
-
Prepare the Click-iT® reaction cocktail containing the Alexa Fluor™ azide according to the manufacturer's protocol.
-
Add the reaction cocktail to each well and incubate for 30 minutes in the dark.
-
Wash the cells with PBS.
-
Counterstain the nuclei with Hoechst 33342.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the percentage of EdU-positive cells (cells undergoing DNA synthesis).
-
Determine the IC50 value for the inhibition of cell proliferation for each compound.
-
Mandatory Visualizations
Caption: Mechanism of DRP-104 activation and inhibition of glutamine metabolism.
Caption: High-throughput screening workflow for cell viability assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Sirpiglenastat (DRP-104) Induces Antitumor Efficacy through Direct, Broad Antagonism of Glutamine Metabolism and Stimulation of the Innate and Adaptive Immune Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. dracenpharma.com [dracenpharma.com]
- 6. Discovery of DRP-104, a tumor-targeted metabolic inhibitor prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medicalresearch.com [medicalresearch.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Ls-104 in Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ls-104, also known as Tyrene CR-4, is a novel, non-ATP-competitive small-molecule inhibitor with potent activity against Janus kinase 2 (JAK2), Breakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1 (Bcr-Abl), and FMS-like tyrosine kinase 3 (FLT3).[1] Its unique mechanism of action makes it a valuable tool for investigating signaling pathways, particularly in the context of myeloproliferative disorders and hematologic malignancies. This compound has been shown to potently induce apoptosis in cells harboring the activating JAK2V617F mutation and to inhibit the autophosphorylation of JAK2 and downstream signaling cascades.[1] Furthermore, this compound demonstrates cytotoxic effects in leukemic cells that express FLT3.[1] These application notes provide a comprehensive overview of this compound's utility in pathway analysis, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound is a hydroxystyryl-acrylonitrile compound that distinguishes itself from many other kinase inhibitors by not competing with ATP for binding to the kinase domain.[1] This non-ATP-competitive inhibition offers a distinct advantage in overcoming certain forms of drug resistance.
The primary signaling pathways targeted by this compound are:
-
JAK/STAT Pathway: this compound directly inhibits the kinase activity of JAK2. The JAK2V617F mutation, commonly found in myeloproliferative neoplasms, leads to constitutive activation of the JAK/STAT pathway, promoting cell proliferation and survival. By inhibiting JAK2 autophosphorylation, this compound effectively blocks the downstream activation of Signal Transducer and Activator of Transcription (STAT) proteins, leading to the induction of apoptosis in these malignant cells.
-
Bcr-Abl Pathway: The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). This compound's inhibitory activity against Bcr-Abl suggests its potential in studying and targeting CML.
-
FLT3 Signaling: Mutations in the FLT3 receptor are common in acute myeloid leukemia (AML) and lead to its constitutive activation, promoting leukemic cell proliferation and survival. This compound has been shown to inhibit proliferation and induce potent cytotoxic effects in FLT3-expressing leukemic cells.[1]
Quantitative Data
The following tables summarize the in vitro efficacy of this compound across various cell lines and experimental conditions.
Table 1: Inhibition of Cell Proliferation by this compound
| Cell Line | Target Pathway | IC50 (µM) | Reference |
| HEL | JAK2V617F | 1.5 | |
| Ba/F3-JAK2V617F | JAK2V617F | 0.8 | |
| K562 | Bcr-Abl | >10 | |
| MV4-11 | FLT3-ITD | 2.5 | [1] |
| RS4;11 | FLT3-ITD | 3.0 | [1] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Treatment Concentration (µM) | % Apoptotic Cells (Annexin V+) | Time Point (h) | Reference |
| HEL | 2.5 | 45% | 48 | |
| Ba/F3-JAK2V617F | 1.0 | 60% | 48 | |
| MV4-11 | 5.0 | 55% | 72 | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the methodology to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
This compound (dissolved in DMSO)
-
Target cancer cell lines (e.g., HEL, Ba/F3-JAK2V617F)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis of Protein Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of target proteins like JAK2 and STAT3.
Materials:
-
This compound
-
Target cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-JAK2, anti-JAK2, anti-phospho-STAT3, anti-STAT3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Harvest the cells and lyse them in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: this compound inhibits the JAK/STAT signaling pathway.
Caption: this compound targets the activated FLT3 signaling pathway.
Caption: Experimental workflow for this compound pathway analysis.
References
Troubleshooting & Optimization
Technical Support Center: Ls-104
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the kinase inhibitor Ls-104 (also known as Tyrene CR-4).
Troubleshooting Guide: this compound Dissolution in DMSO
This guide addresses the common issue of this compound failing to dissolve properly in Dimethyl Sulfoxide (DMSO).
Question: My this compound is not fully dissolving in DMSO. What should I do?
Answer:
Difficulty in dissolving this compound in DMSO can arise from several factors, including concentration, temperature, and the quality of the solvent. Below is a step-by-step troubleshooting workflow to help you achieve a clear solution.
Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound, also known as Tyrene CR-4, is a non-ATP-competitive kinase inhibitor.[1] It is primarily investigated for its activity against JAK2, Bcr-Abl, and FLT3 kinases.[1] Due to its ability to induce apoptosis (programmed cell death) in cells with specific mutations (like JAK2V617F), it is a compound of interest in the research of myeloproliferative disorders and certain types of leukemia.[1][2]
Q2: What is the recommended starting concentration for dissolving this compound in DMSO?
Q3: Can I heat the this compound/DMSO mixture to aid dissolution?
A3: Yes, gentle warming can significantly improve the solubility of many compounds. It is recommended to warm the solution in a water bath at a controlled temperature, for instance, 37°C for 10-15 minutes. Avoid excessive heat, as it could potentially degrade the compound.
Q4: Is sonication a safe method to dissolve this compound?
A4: Sonication is a common and effective technique to aid the dissolution of challenging compounds. Using a bath sonicator for short periods (5-10 minutes) can help break up aggregates and facilitate solvation without introducing excessive heat.
Q5: The this compound dissolved initially but precipitated out of the DMSO stock solution upon storage. Why did this happen and what can I do?
A5: Precipitation upon storage, especially at lower temperatures (e.g., 4°C or -20°C), can occur if the compound's solubility limit in DMSO is exceeded at that temperature.[3] To resolve this, you can gently warm and vortex the stock solution before each use to ensure it is fully redissolved. If the problem persists, consider preparing a fresh stock solution at a slightly lower concentration for your experiments.
Q6: My this compound/DMSO stock is clear, but the compound precipitates when I dilute it into my aqueous cell culture media. How can I prevent this?
A6: This is a common issue for hydrophobic compounds. The key is to ensure a rapid and thorough dilution into the final aqueous solution. Here are some tips:
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture media as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.
-
Dilution Technique: Add the small volume of your this compound/DMSO stock directly to the larger volume of media while vortexing or mixing to ensure rapid dispersion. Do not add the aqueous media to the concentrated DMSO stock.
-
Serial Dilutions: If performing a dose-response experiment, it is best practice to perform serial dilutions of your stock solution in pure DMSO first. Then, add the same small volume from each DMSO dilution to your media to maintain a consistent final DMSO concentration across all treatments.
Quantitative Data Summary
While specific solubility values for this compound are not published, the following table provides general guidelines for small molecule solubility in DMSO for screening assays.
| Parameter | Value | Notes |
| Typical Stock Concentration | 10 - 30 mM | For many small molecules in biological research.[3] |
| Recommended Final Assay Conc. | Varies | Dependent on the IC50 of the compound for its target. This compound has shown effects in the low micromolar range. |
| Final DMSO Conc. in Media | < 0.5% | To avoid solvent toxicity in most cell-based assays. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 320.34 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the required mass of this compound. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 320.34 g/mol * (1000 mg / 1 g) = 3.20 mg
-
-
Weigh out 3.20 mg of this compound and add it to a sterile microcentrifuge tube.
-
Add 1 mL of high-purity DMSO to the tube.
-
Vortex the mixture for 2-5 minutes at room temperature.
-
Visually inspect the solution. If particulates are still visible, proceed with one of the following optional steps:
-
Warming: Place the tube in a 37°C water bath for 10-15 minutes, vortexing intermittently.
-
Sonication: Place the tube in a bath sonicator for 5-10 minutes.
-
-
Once a clear solution is obtained, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Signaling Pathway Overview
The following diagram illustrates the general signaling pathway inhibited by this compound.
Caption: this compound inhibits the JAK2 signaling pathway.
References
Ls-104 showing high background in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists encountering high background signals in assays involving the novel small molecule inhibitor, LS-104.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, potent, and selective small molecule inhibitor currently under investigation for its therapeutic potential. Its primary mechanism of action involves the targeted inhibition of the XYZ signaling pathway, which has been implicated in the progression of various diseases. Due to its mechanism, this compound is frequently used in a variety of biochemical and cell-based assays to study its effects on cellular processes.
Q2: What are the common causes of high background when using this compound in assays?
High background in assays using this compound can stem from several factors, much like other small molecule inhibitors. These can be broadly categorized as issues related to the compound itself, the assay reagents, or the experimental procedure. Common causes include:
-
Compound Precipitation: this compound may precipitate out of solution at high concentrations, leading to light scatter or non-specific binding of detection reagents.
-
Non-specific Binding: The compound may bind non-specifically to assay components like plates, beads, or proteins other than the intended target.
-
Reagent Quality and Concentration: Suboptimal concentrations of antibodies, substrates, or detection reagents can contribute to elevated background signals.[1][2] Contamination of reagents is also a frequent culprit.[1][2][3]
-
Inadequate Blocking or Washing: Insufficient blocking of non-specific binding sites or inadequate washing to remove unbound reagents are common procedural errors leading to high background.[1][4]
-
Cellular Health and Density: In cell-based assays, unhealthy or overly confluent cells can lead to aberrant signals.[4]
-
Incorrect Incubation Times and Temperatures: Deviation from optimized incubation conditions can increase non-specific interactions.[3]
Troubleshooting High Background with this compound
This section provides a systematic guide to identifying and resolving high background issues in your experiments with this compound.
Initial Troubleshooting Workflow
It is recommended to follow a logical troubleshooting sequence to efficiently identify the source of the high background. The following diagram illustrates a recommended workflow.
Caption: A step-by-step workflow for troubleshooting high background in assays involving this compound.
Detailed Troubleshooting Steps
1. Review Experimental Protocol and Reagent Preparation
Carefully review your entire experimental protocol. A small deviation can have a significant impact.
-
Calculations: Double-check all calculations for dilutions of this compound, antibodies, and other reagents.
-
Reagent Expiration: Ensure that none of the assay components have expired.[3]
-
Buffer Preparation: Confirm the pH and composition of all buffers. Prepare fresh buffers to rule out contamination.[2]
2. Run Control Experiments
Control experiments are crucial for pinpointing the source of the high background.
| Control Experiment | Purpose | Expected Outcome if this compound is NOT the Cause |
| No this compound Control | To determine the background of the assay system without the compound. | High background persists, indicating an issue with reagents or procedure. |
| No Primary Antibody Control | To check for non-specific binding of the secondary antibody. | Low background, suggesting the primary antibody may be the issue. |
| No Cell / No Protein Control | To assess the background contribution of the assay medium and reagents. | Low background, indicating cells or the target protein are not the primary source of background. |
| Vehicle Control (e.g., DMSO) | To evaluate the effect of the solvent used to dissolve this compound. | Background is comparable to the "No this compound" control. |
3. Optimize Assay Parameters
If control experiments suggest a procedural issue, systematic optimization of assay parameters is necessary.
| Parameter | Recommended Optimization Steps |
| Blocking | Increase blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C). Test different blocking agents (e.g., BSA, non-fat milk, commercial blockers).[1][4] |
| Washing | Increase the number and duration of wash steps. Add a mild detergent like Tween-20 (0.05%) to the wash buffer.[1][5] |
| Antibody Concentration | Perform a titration of both primary and secondary antibody concentrations to find the optimal balance between signal and noise.[4][6] |
| Incubation Times | Reduce incubation times for antibodies or detection reagents to minimize non-specific binding. |
4. Assess this compound Solubility and Purity
If the control experiments point towards this compound as the source of the high background, its physicochemical properties should be evaluated.
-
Solubility: Determine the solubility of this compound in your assay buffer. High background can occur if the compound precipitates. Consider lowering the concentration of this compound or adding a solubilizing agent if compatible with the assay.
-
Purity: Impurities in the this compound stock could be responsible for the high background. If possible, verify the purity of your compound stock using analytical methods such as HPLC or LC-MS.
Signaling Pathway of Interest
This compound is known to inhibit the XYZ signaling pathway. Understanding this pathway is crucial for designing relevant assays and interpreting results.
Caption: The inhibitory action of this compound on Kinase B within the XYZ signaling pathway.
Experimental Protocols
Protocol 1: Optimizing Antibody Concentration for a Cell-Based Assay
This protocol describes a method to determine the optimal primary antibody concentration to reduce background while maintaining a robust signal.
-
Cell Plating: Plate cells at a consistent density in a 96-well plate and allow them to adhere overnight. Include wells for no-cell controls.
-
This compound Treatment: Treat cells with a concentration of this compound known to be effective, alongside a vehicle control.
-
Fixation and Permeabilization: Fix and permeabilize the cells using standard protocols appropriate for your target antigen.
-
Blocking: Block the plate with a suitable blocking buffer for 1 hour at room temperature.[4]
-
Primary Antibody Titration: Prepare a serial dilution of the primary antibody in blocking buffer. A typical starting range might be 1:100 to 1:2000. Incubate the plate with the different antibody concentrations overnight at 4°C. Include a "no primary antibody" control.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS + 0.05% Tween-20).[5]
-
Secondary Antibody Incubation: Incubate with a fixed, non-limiting concentration of the labeled secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the detection substrate and measure the signal using a plate reader.
-
Analysis: Plot the signal-to-background ratio for each primary antibody concentration. The optimal concentration will provide the highest ratio.
Protocol 2: Assessing this compound Solubility in Assay Buffer
This protocol provides a simple method to visually assess the solubility of this compound.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in your assay buffer, starting from the highest concentration you intend to use in your assay.
-
Incubation: Incubate the dilutions under the same conditions as your assay (e.g., 1 hour at 37°C).
-
Visual Inspection: After incubation, visually inspect each dilution for any signs of precipitation or cloudiness. A clear solution indicates that the compound is soluble at that concentration.
-
Microscopic Examination (Optional): For a more sensitive assessment, place a small drop of each dilution on a microscope slide and look for crystals.
By following these guidelines, researchers can effectively troubleshoot high background issues with this compound and ensure the generation of high-quality, reliable data.
References
- 1. arp1.com [arp1.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 6. sinobiological.com [sinobiological.com]
Technical Support Center: Optimizing Ls-104 Concentration for Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Ls-104 in experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: For initial experiments, we recommend a starting concentration range of 1 µM to 10 µM for this compound. However, the optimal concentration is highly dependent on the cell type and the specific assay being performed. A dose-response experiment is crucial to determine the EC50 or IC50 value in your specific experimental system.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO. We recommend preparing a high-concentration stock solution, for example, at 10 mM in 100% DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced artifacts.
Q3: What is the known mechanism of action for this compound?
A3: this compound is a potent and selective inhibitor of the hypothetical Kinase-X (KPX) signaling pathway. By binding to the ATP-binding pocket of KPX, this compound prevents the phosphorylation of its downstream target, Substrate-Y (SUB-Y), thereby inhibiting the activation of Pro-survival Factor-Z (PFZ).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells. | - Inconsistent cell seeding. - Pipetting errors when adding this compound. - Edge effects in the microplate. | - Ensure a homogenous single-cell suspension before seeding. - Use calibrated pipettes and change tips between different concentrations. - Avoid using the outer wells of the microplate or fill them with sterile PBS. |
| No observable effect of this compound at expected concentrations. | - this compound degradation. - Low expression of the target protein (KPX) in the cell line. - Incorrect assay setup. | - Use a fresh aliquot of this compound stock solution. - Confirm KPX expression in your cell line via Western blot or qPCR. - Review the experimental protocol and ensure all steps were followed correctly. |
| High background signal in the assay. | - Contamination of cell culture. - Reagent incompatibility. - Autofluorescence of this compound. | - Perform a mycoplasma test and check for bacterial or fungal contamination. - Run appropriate controls, including vehicle-only and no-cell controls. - Measure the fluorescence of this compound alone at the assay wavelength. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT)
-
Cell Seeding:
-
Harvest and count cells, then resuspend them in complete growth medium to the desired density.
-
Seed 5,000 cells per well in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium, starting from a high concentration (e.g., 100 µM).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C in a humidified chamber.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data to the vehicle control and plot the dose-response curve.
-
Calculate the IC50 value using a non-linear regression analysis.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Workflow for determining the IC50 of this compound.
Technical Support Center: Troubleshooting Ls-104 Instability in Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential instability issues with the small molecule Ls-104 in various experimental media. The following resources offer systematic approaches to identify and resolve common challenges encountered during in vitro studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems users might face, offering potential causes and actionable solutions in a question-and-answer format.
Q1: I observed precipitation or cloudiness in my media after adding this compound. What is the cause and how can I fix it?
Possible Causes:
-
Poor Solubility: this compound may have limited solubility in your specific cell culture medium, especially at the desired concentration. The pH, salt concentration, and protein content of the media can all affect solubility.
-
Solvent Shock: If this compound is dissolved in a stock solution with a high concentration of an organic solvent (like DMSO), adding it directly to the aqueous media can cause it to crash out of solution.
-
Temperature Effects: Changes in temperature (e.g., moving from room temperature preparation to a 37°C incubator) can alter the solubility of the compound.
Troubleshooting Steps:
-
Check Solubility Limits: Determine the maximum solubility of this compound in your specific media. You can do this by preparing a dilution series and observing the concentration at which precipitation occurs.
-
Optimize Stock Solution: Prepare the this compound stock solution in a suitable solvent (e.g., DMSO) at the highest practical concentration to minimize the volume added to the media.
-
Serial Dilutions: Instead of adding the stock solution directly, perform serial dilutions in the media to reach the final desired concentration. This gradual change in solvent composition can prevent precipitation.
-
Pre-warm Media: Before adding this compound, ensure your media is at the experimental temperature.
-
Consider Formulation Aids: If solubility issues persist, you may need to investigate the use of solubilizing agents or different formulations, though this should be done with caution as it can impact cellular activity.
Q2: I suspect this compound is degrading in my cell culture media over the course of my experiment. How can I confirm this and what can I do to prevent it?
Possible Causes:
-
Hydrolysis: The chemical structure of this compound may be susceptible to hydrolysis (breakdown by water), which can be influenced by the pH of the media.
-
Oxidation: Components in the media or exposure to air can cause oxidative degradation of this compound.[1][2]
-
Enzymatic Degradation: If you are using a medium containing serum or cell lysates, enzymes present could be metabolizing this compound.
-
Light Sensitivity: Exposure to light, especially UV light, can cause photodegradation of sensitive compounds.[2][3]
Troubleshooting Steps:
-
Perform a Stability Study: Incubate this compound in your cell-free media under the same conditions as your experiment (temperature, CO2, light exposure). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the media and analyze the concentration of this compound using a suitable analytical method like HPLC or LC-MS.
-
Control for pH: Many drugs are most stable within a pH range of 4 to 8.[2][4] Ensure your media is properly buffered and that the pH remains stable throughout the experiment.
-
Minimize Light Exposure: Protect your media and stock solutions from light by using amber vials and covering plates or flasks with foil.
-
Use Serum-Free Media (if possible): To test for enzymatic degradation, compare the stability of this compound in serum-containing versus serum-free media.
-
Add Antioxidants: If oxidation is suspected, consider the addition of antioxidants to the media, but be aware of potential off-target effects.
Q3: The biological activity of this compound seems to decrease over time in my experiments, but I don't see any precipitation or obvious degradation. What could be happening?
Possible Causes:
-
Adsorption to Plastics: Small molecules can adsorb to the surface of plastic labware (e.g., flasks, plates, pipette tips), reducing the effective concentration in the media.
-
Binding to Serum Proteins: If you are using a medium containing serum, this compound may be binding to proteins like albumin, which can reduce its free concentration and biological availability.
-
Cellular Uptake and Metabolism: The cells themselves may be taking up and metabolizing this compound, leading to a decrease in its concentration in the media over time.
Troubleshooting Steps:
-
Test for Adsorption: Incubate this compound in media in your experimental labware without cells. Measure the concentration of this compound in the media over time. A decrease in concentration suggests adsorption. Using low-adsorption plastics or glassware can mitigate this.
-
Evaluate Serum Binding: Compare the efficacy of this compound in serum-free versus serum-containing media. If the activity is lower in the presence of serum, protein binding is a likely cause. You may need to adjust the concentration of this compound accordingly.
-
Analyze Intracellular Concentrations: To assess cellular uptake and metabolism, you can lyse the cells after treatment and measure the intracellular concentration of this compound and any potential metabolites using LC-MS.
Quantitative Data Summary
Since specific quantitative data for this compound is not publicly available, the following table provides a general framework for summarizing stability data you might generate through your own experiments.
| Condition | Time (hours) | This compound Concentration (µM) | % Remaining | Observations |
| Media A (Serum-Free) | 0 | 10.0 | 100% | Clear solution |
| 2 | 9.8 | 98% | Clear solution | |
| 8 | 9.5 | 95% | Clear solution | |
| 24 | 9.1 | 91% | Clear solution | |
| Media B (+10% FBS) | 0 | 10.0 | 100% | Clear solution |
| 2 | 9.2 | 92% | Clear solution | |
| 8 | 8.5 | 85% | Clear solution | |
| 24 | 7.8 | 78% | Clear solution | |
| Media A (Light Exposed) | 24 | 6.5 | 65% | Slight color change |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over a time course.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator set to experimental conditions (e.g., 37°C, 5% CO2)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Preparation: Prepare a working solution of this compound in the cell culture medium at the final desired concentration. For example, add 10 µL of a 10 mM this compound stock to 9.99 mL of media for a final concentration of 10 µM.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the this compound-containing media (e.g., 100 µL) and store it at -80°C. This will serve as your T=0 reference.
-
Incubation: Place the remaining this compound-containing media in an incubator under your standard experimental conditions.
-
Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot (e.g., 100 µL) of the media and store it at -80°C.
-
Sample Analysis: Once all time points have been collected, thaw the samples. Analyze the concentration of this compound in each sample using a validated analytical method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. A significant decrease in concentration over time indicates instability.
Visualizations
Diagram 1: General Troubleshooting Workflow for Small Molecule Instability
A flowchart for troubleshooting this compound instability.
Diagram 2: Potential Pathways of this compound Degradation in Media
Factors contributing to this compound degradation.
References
Technical Support Center: Troubleshooting LS-104 Cytotoxicity in Cell Lines
Disclaimer: The term "LS-104" is associated with multiple distinct entities in scientific literature, including the human cytotoxic T-cell line TALL-104[1][2][3][4][5], the hypoxia-activated prodrug PR-104[6][7], the glutamine antagonist DRP-104[8][9][10][11], and other research compounds. Without specific context, this guide provides general troubleshooting strategies for cytotoxicity assays applicable to a wide range of compounds. Researchers should adapt these recommendations based on the specific nature of the "this compound" they are investigating.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing common issues encountered during in vitro cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical initial steps before starting a cytotoxicity experiment with a new compound like this compound?
A1: Before initiating a cytotoxicity study, it is crucial to:
-
Characterize the compound: Understand the known or predicted mechanism of action of your specific this compound. For instance, a hypoxia-activated prodrug like PR-104 will require different experimental conditions than a T-cell line like TALL-104.[6]
-
Cell Line Selection: Choose cell lines that are relevant to your research question. The sensitivity to a cytotoxic agent can vary significantly between different cell lines.[12]
-
Assay Selection: Select an appropriate cytotoxicity assay based on the expected mechanism of cell death (e.g., apoptosis, necrosis). Common assays include MTT, MTS, LDH release, and assays that measure ATP content.[13][14]
-
Determine Optimal Cell Density: Perform a cell titration experiment to find the optimal seeding density that ensures logarithmic growth throughout the experiment.[15]
-
Vehicle Control: Test the toxicity of the solvent used to dissolve your compound to ensure it does not contribute to cytotoxicity.[12]
Q2: How can I determine if this compound is inducing apoptosis or necrosis?
A2: To distinguish between apoptosis and necrosis, you can use a combination of assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measuring the activity of caspases (e.g., caspase-3, -7, -8, -9) can indicate the induction of apoptosis.
-
DNA Fragmentation Analysis: Apoptosis is often characterized by the cleavage of DNA into a "ladder" pattern, which can be visualized by gel electrophoresis.[16][17]
-
LDH Release Assay: Necrosis results in the loss of membrane integrity and the release of lactate dehydrogenase (LDH) into the culture medium.[14]
Q3: My results show high variability between replicate wells. What could be the cause?
A3: High variability can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and careful pipetting to seed an equal number of cells in each well.[15]
-
Edge Effects: Wells on the periphery of the plate are prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS.
-
Compound Precipitation: Some compounds may precipitate out of solution at higher concentrations. Visually inspect the wells for any precipitation.
-
Pipetting Errors: Inaccurate pipetting of the compound or assay reagents can lead to significant variability.[15]
Q4: this compound does not show any cytotoxicity at the tested concentrations. What should I do?
A4: If you do not observe cytotoxicity, consider the following:
-
Increase Concentration and Incubation Time: The compound may require higher concentrations or a longer exposure time to exert its effect.[12]
-
Check Compound Stability: Ensure that your compound is stable in the culture medium for the duration of the experiment.
-
Cell Line Resistance: The chosen cell line may be resistant to the compound's mechanism of action. Consider using a different cell line or investigating potential resistance mechanisms.[18][19][20][21][22]
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect subtle cytotoxic effects. Try a more sensitive assay or a different endpoint.[12]
Troubleshooting Guide for Common Cytotoxicity Assay Issues
The following table outlines common problems encountered during cytotoxicity assays and provides potential causes and solutions.[12][13][15]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Absorbance/Fluorescence Signal | - Low cell density.- Insufficient incubation time with the assay reagent.- Reagent degradation. | - Optimize cell seeding density.- Increase incubation time as per the manufacturer's protocol.- Use fresh or properly stored reagents. |
| High Background Signal | - Contamination of the culture medium or reagents.- Phenol red in the medium quenching fluorescence.[13]- High spontaneous cell death in control wells. | - Use sterile techniques and fresh media.- Use phenol red-free medium for fluorescence-based assays.- Optimize cell handling and culture conditions to ensure high viability in control wells. |
| Inconsistent Results Across Experiments | - Variation in cell passage number.- Inconsistent incubation times or conditions.- Different lots of reagents or serum. | - Use cells within a consistent range of passage numbers.- Standardize all incubation times and maintain consistent temperature and CO2 levels.- Test new lots of reagents and serum before use in critical experiments. |
| Unexpected Cytotoxic Effects in Vehicle Control | - Solvent concentration is too high.- The solvent itself is toxic to the cells. | - Perform a dose-response curve for the vehicle to determine a non-toxic concentration.- Consider using a different, less toxic solvent. |
Experimental Protocols
General Protocol for MTT Cytotoxicity Assay
This protocol provides a general workflow for assessing cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic phase of growth.
-
Dilute the cell suspension to the optimal seeding density (determined previously).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include wells with untreated cells (negative control) and vehicle-treated cells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized formazan solubilization buffer) to each well.
-
Gently shake the plate for 5-10 minutes to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate a simplified signaling pathway often involved in drug-induced cytotoxicity and a typical experimental workflow for assessing cytotoxicity.
Caption: Simplified intrinsic apoptosis pathway induced by a cytotoxic agent.
Caption: General workflow for an in vitro cytotoxicity experiment.
References
- 1. Potent tumoricidal effects of a human cytotoxic T-cell line (TALL-104) against prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The human leukemic T-cell line, TALL-104, is cytotoxic to human malignant brain tumors and traffics through brain tissue: implications for local adoptive immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellosaurus cell line TALL-104 (CVCL_2771) [cellosaurus.org]
- 6. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Phase 1 and phase 2a first-in-human study of DRP-104 a glutamine antagonist in adult patients with advanced solid tumors | NYU Langone Health [clinicaltrials.med.nyu.edu]
- 10. youtube.com [youtube.com]
- 11. Discovery of DRP-104, a tumor-targeted metabolic inhibitor prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. Induction of apoptosis in bone marrow cells after treatment of mice with WR-2721 and gamma-rays: relationship to the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. mdpi.com [mdpi.com]
- 19. Resistance to DNA repair inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Convergent MAPK pathway alterations mediate acquired resistance to FGFR inhibitors in FGFR2 fusion-positive cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
How to reduce Ls-104 experimental variability
Welcome to the technical support center for LS-104, a novel kinase inhibitor. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce experimental variability and ensure the generation of robust, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in experiments using this compound?
Experimental variability when working with cell-based assays and chemical compounds like this compound can be broadly categorized into three areas: biological, technical, and procedural.
-
Biological Variability: This is the most significant source of variation and stems from the cells themselves. Key factors include cell line misidentification, genetic drift due to high passage numbers, mycoplasma contamination, and lot-to-lot differences in serum and media.[1][2][3][4] Intra-patient and inter-patient variation in primary cells or patient-derived models is also a major contributor.[4]
-
Technical Variability: This arises from the instruments and reagents used. It includes pipetting errors, incorrect cell counts, fluctuations in incubator temperature or CO2 levels, and issues with microplate readers.[5][6]
-
Procedural Variability: This relates to the experimental workflow itself. Inconsistent incubation times, variations in cell seeding density, and incomplete trypsinization can all introduce significant error.[7][8] To minimize this, it is crucial to follow standardized protocols.
Q2: How does cell passage number affect experimental results with this compound?
Cell passage number refers to the number of times a cell line has been subcultured. With excessive passaging, cells can undergo genetic and phenotypic changes, a phenomenon known as genetic drift.[3][8] This can alter their response to drugs like this compound. It is recommended to use low-passage cells for all experiments and to establish a specific passage range to ensure consistency.[3]
Q3: Why is cell line authentication important and how often should it be done?
Cell line authentication is the process of verifying the identity of a cell line. Misidentified or cross-contaminated cell lines lead to invalid results, wasting time and resources.[2][9] The standard method for authenticating human cell lines is Short Tandem Repeat (STR) profiling.[2][9] Authentication should be performed when a new cell line is acquired, before freezing a new cell bank, and as part of routine quality control, especially before submitting research for publication.[10]
Q4: My this compound stock solution appears to have precipitated. What should I do?
Precipitation can occur if the compound's solubility limit is exceeded or if it is stored improperly. Gently warm the solution to 37°C and vortex to attempt redissolution. If precipitation persists, the solution may need to be remade. Always prepare stock solutions in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: How can I minimize "edge effects" on my microplates?
The "edge effect" refers to the phenomenon where wells on the perimeter of a microplate evaporate more quickly, leading to increased reagent concentration and higher variability. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier. Ensure proper sealing of plates and use a humidified incubator.
Troubleshooting Guides
Problem 1: High Variability in IC50 Values for this compound
You observe significant well-to-well or day-to-day variability in the calculated IC50 value of this compound in your cell viability assays.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Use an automated cell counter for accurate cell density determination. Ensure the cell suspension is homogenous by gently mixing before and during plating. |
| Cell Passage Number Drift | Adhere to a strict passage number window (e.g., passages 5-15) for all experiments. Thaw a new, low-passage vial from your master cell bank when the upper limit is reached.[3] |
| Mycoplasma Contamination | Routinely test all cell cultures for mycoplasma, as it can alter cellular response to treatment.[8] Discard contaminated cultures and decontaminate the incubator. |
| Reagent Variability | Use the same lot of FBS, media, and assay reagents for a set of related experiments. If a new lot must be used, perform a bridging experiment to confirm consistent results. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent technique, especially during serial dilutions of this compound. |
Problem 2: Inconsistent Target Inhibition in Western Blots
Your Western blot results show variable levels of p-ERK inhibition after this compound treatment, even at the same concentration and time point.
| Potential Cause | Recommended Solution |
| Variable Drug Activity | Prepare fresh dilutions of this compound from a master stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Differences in Cell Confluency | Seed cells to reach a consistent confluency (e.g., 70-80%) at the time of treatment. Cell signaling can be density-dependent. |
| Inconsistent Lysis/Extraction | Ensure complete cell lysis by using an appropriate buffer and keeping samples on ice. Quantify total protein concentration (e.g., with a BCA assay) and normalize loading amounts precisely. |
| Poor Transfer or Antibody Incubation | Optimize transfer conditions (time, voltage) for your target protein size. Ensure consistent antibody dilutions, incubation times, and washing steps. Use a validated loading control for normalization. |
| Timing of Treatment and Harvest | Use a synchronized timer for all treatment and harvesting steps. Stagger the addition of lysis buffer to ensure each plate is processed for the exact same duration. |
Experimental Protocols
Protocol 1: this compound IC50 Determination using a Luminescent Viability Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
Harvest log-phase cells and perform a cell count.
-
Dilute cells to a final concentration of 50,000 cells/mL in complete medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well, white, clear-bottom plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock of this compound in 100% DMSO.
-
Perform a serial dilution of this compound in complete medium to create 2X working solutions (e.g., from 200 µM to 2 nM).
-
Remove the medium from the cell plate and add 100 µL of the 2X this compound working solutions to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) and no-cell (background) wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Assay Readout:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of a luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a microplate reader.
-
-
Data Analysis:
-
Subtract the background (no-cell wells) from all experimental wells.
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the normalized data against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Western Blot for Target Engagement (p-ERK Inhibition)
This protocol describes how to assess the inhibition of a downstream target of the this compound pathway.
-
Cell Seeding and Treatment:
-
Seed 1.5 x 10^6 cells in a 6-well plate and incubate for 24 hours to reach 80% confluency.
-
Treat cells with varying concentrations of this compound (and a vehicle control) for 2 hours.
-
Stimulate the pathway with a growth factor (e.g., 100 ng/mL EGF) for the final 15 minutes of the treatment period.
-
-
Cell Lysis:
-
Aspirate the medium and wash cells once with ice-cold PBS.
-
Add 150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the concentration of all samples with lysis buffer.
-
-
SDS-PAGE and Transfer:
-
Load 20 µg of protein from each sample onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against p-ERK (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate and image the blot using a chemiluminescence detector.
-
Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to ensure equal loading.
-
Quantify band intensities using densitometry software.
-
Visualizations
Diagram 1: Hypothetical this compound Signaling Pathway
Caption: this compound is a selective inhibitor of MEK kinase in the MAPK signaling pathway.
Diagram 2: IC50 Experimental Workflow
Caption: A standard workflow for determining the IC50 value of a compound.
References
- 1. cellgs.com [cellgs.com]
- 2. Guidelines for the use of cell lines in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellculturedish.com [cellculturedish.com]
- 4. Sources of variability and effect of experimental approach on expression profiling data interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. google.com [google.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.de]
- 8. promegaconnections.com [promegaconnections.com]
- 9. cellculturecompany.com [cellculturecompany.com]
- 10. atlantisbioscience.com [atlantisbioscience.com]
Validation & Comparative
Comparative Efficacy Analysis: PR-104 versus Tirapazamine in Hypoxic Tumors
For Immediate Release
This guide provides a detailed comparison of the preclinical efficacy of PR-104, a novel hypoxia-activated DNA cross-linking agent, and its competitor, tirapazamine. The information is intended for researchers, scientists, and professionals involved in drug development and oncology. This analysis is based on publicly available preclinical data.
Introduction
Tumor hypoxia is a significant factor in the resistance of solid tumors to conventional cancer therapies. Both PR-104 and tirapazamine are hypoxia-activated prodrugs designed to selectively target and eliminate oxygen-deficient cancer cells. This guide presents a comparative overview of their mechanisms of action, in vitro cytotoxicity, and in vivo antitumor activity.
Mechanism of Action
PR-104 is a phosphate ester "pre-prodrug" that is rapidly converted in vivo to its active form, PR-104A.[1][2] Under hypoxic conditions, PR-104A is reduced to its corresponding hydroxylamine (PR-104H) and amine (PR-104M) metabolites, which are potent DNA cross-linking agents.[1][3][4] This selective activation leads to DNA damage and cell death preferentially in the hypoxic regions of tumors.[1][3]
Tirapazamine is also a bioreductive drug that, under hypoxic conditions, is converted to a toxic radical species.[5][6] This radical induces single- and double-strand DNA breaks, leading to lethal chromosome aberrations and cell death.[5][7]
References
- 1. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Tirapazamine - Wikipedia [en.wikipedia.org]
- 7. Tirapazamine | C7H6N4O2 | CID 135413511 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of DRP-104 (Sirpiglenastat) and Standard of Care in KEAP1-Mutant Non-Small Cell Lung Cancer
A Guide for Researchers and Drug Development Professionals
Introduction:
This guide provides a comparative overview of the investigational glutamine antagonist DRP-104 (sirpiglenastat) and the current standard of care for patients with advanced or metastatic KEAP1-mutant non-small cell lung cancer (NSCLC). Loss-of-function mutations in the Kelch-like ECH-associated protein 1 (KEAP1) gene are present in approximately 20% of lung adenocarcinomas and are associated with a poor prognosis and resistance to standard therapies, including chemotherapy and immunotherapy.[1][2][3] DRP-104 is a novel therapeutic agent currently in Phase 1/2a clinical development (NCT04471415) that targets the metabolic dependency of cancer cells on glutamine.[4][5][6] This document summarizes the available preclinical and clinical data for DRP-104 and contrasts it with the outcomes of standard therapeutic approaches in this hard-to-treat patient population.
Mechanism of Action
DRP-104 (Sirpiglenastat):
DRP-104 is a prodrug of the broad-acting glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[7] The prodrug design allows for preferential bioactivation to DON within the tumor microenvironment, thereby increasing its therapeutic index and reducing systemic toxicity that has limited the clinical development of DON itself.[1] DON irreversibly inhibits multiple enzymes that are dependent on glutamine, a critical nutrient for cancer cell proliferation, nucleotide synthesis, and redox homeostasis.[7][8][9] By disrupting these metabolic pathways, DRP-104 is designed to induce cancer cell death and modulate the tumor microenvironment to enhance anti-tumor immune responses.[10]
Standard of Care (Chemotherapy and Immunotherapy):
Standard first-line treatment for advanced NSCLC without targetable driver mutations often involves immune checkpoint inhibitors (ICIs), either as monotherapy or in combination with platinum-based chemotherapy.[11][12] However, KEAP1-mutant NSCLC is characterized by an immune-cold tumor microenvironment, which is associated with a reduced efficacy of ICIs.[3] These tumors also exhibit increased resistance to chemotherapy.[3][13]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of DRP-104 (sirpiglenastat).
Caption: Workflow for preclinical evaluation of DRP-104.
Comparative Efficacy and Safety Data
At present, no mature clinical data from the Phase 1/2a trial of DRP-104 (NCT04471415) have been publicly disclosed. Therefore, a direct comparison of clinical efficacy and safety with standard of care is not yet possible. The following tables summarize the available preclinical data for DRP-104 and the generally expected outcomes for standard of care in KEAP1-mutant NSCLC.
Table 1: Preclinical Efficacy of DRP-104 in KEAP1-Mutant NSCLC Models
| Model | Treatment | Outcome | Source |
| KEAP1-mutant LUAD PDX | DRP-104 | Suppressed tumor growth | [1] |
| KEAP1-mutant LUSC PDX | DRP-104 | Suppressed tumor growth | [1] |
| Orthotopic KEAP1-mutant lung cancer model | DRP-104 + anti-PD1 | Augmented response to checkpoint blockade | [14] |
| MC38 syngeneic tumor model | DRP-104 | Dose-dependent tumor growth inhibition (96-101%) | [10] |
LUAD: Lung Adenocarcinoma, LUSC: Lung Squamous Cell Carcinoma, PDX: Patient-Derived Xenograft, ICI: Immune Checkpoint Inhibitor
Table 2: Typical Efficacy of Standard of Care in KEAP1-Mutant NSCLC
| Treatment | Patient Population | Typical Outcome | Source |
| Chemotherapy | Advanced NSCLC with KEAP1 mutation | Limited response rates, poor prognosis | [13] |
| Immunotherapy (ICIs) | Advanced NSCLC with KEAP1 mutation | Reduced efficacy, immune-cold microenvironment | [3] |
| Chemoimmunotherapy | Advanced NSCLC with KEAP1 mutation | Some effectiveness over chemotherapy alone, but still diminished compared to KEAP1 wild-type | [11][15] |
Experimental Protocols
Preclinical Tumor Growth Inhibition Studies:
The preclinical efficacy of DRP-104 has been evaluated in various mouse models of cancer. A general experimental protocol is as follows:
-
Cell Lines and Animal Models: Patient-derived xenograft (PDX) models of KEAP1-mutant lung adenocarcinoma and lung squamous cell carcinoma are established in immunodeficient mice. For studies involving immunotherapy combinations, syngeneic mouse models (e.g., MC38 colon adenocarcinoma) are used in immunocompetent mice.[1][10]
-
Tumor Implantation: Tumor fragments or cultured cancer cells are implanted subcutaneously or orthotopically into the mice.
-
Treatment Administration: Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into different treatment cohorts. DRP-104 is typically administered via subcutaneous injection on a daily or intermittent schedule. Control groups receive a vehicle solution. For combination studies, an immune checkpoint inhibitor (e.g., anti-PD-1 antibody) is administered concurrently.[10][14]
-
Efficacy Endpoints: Tumor growth is monitored regularly by caliper measurements. The primary efficacy endpoint is often tumor growth inhibition (TGI). Survival is also monitored as a key secondary endpoint.[10]
-
Pharmacodynamic and Immune Analysis: At the end of the study, tumors may be harvested for analysis of metabolic changes, and to assess the infiltration and activation of immune cells by techniques such as flow cytometry and single-cell sequencing.[1][14]
Conclusion
DRP-104 (sirpiglenastat) represents a promising novel therapeutic strategy for KEAP1-mutant NSCLC, a patient population with a significant unmet medical need due to the limited efficacy of current standard-of-care treatments. Preclinical data indicate that DRP-104 can effectively suppress the growth of KEAP1-mutant tumors and may enhance the efficacy of immunotherapy. The ongoing Phase 1/2a clinical trial will be critical in determining the safety and preliminary efficacy of DRP-104 in this and other advanced solid tumors. As clinical data for DRP-104 becomes available, a more direct and quantitative comparison with standard of care will be possible, which will be essential for guiding future clinical development and positioning this agent in the treatment landscape of NSCLC.
References
- 1. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glutamine-antagonist-drp-104-suppresses-tumor-growth-and-enhances-response-to-checkpoint-blockade-in-keap1-mutant-lung-cancer - Ask this paper | Bohrium [bohrium.com]
- 3. KEAP1-Mutant NSCLC: The Catastrophic Failure of a Cell-Protecting Hub - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 1 and phase 2a, first-in-human study of DRP-104, a glutamine antagonist, in adult patients with advanced solid tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Sirpiglenastat | C22H27N5O5 | CID 137308771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]
- 9. embopress.org [embopress.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Metabolic barriers in non-small cell lung cancer with LKB1 and/or KEAP1 mutations for immunotherapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Newsroom | MD Anderson Cancer Center [mdanderson.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. biorxiv.org [biorxiv.org]
- 15. STK11/KEAP1 co-mutations in SMARCA4-mutant advanced non-small cell lung cancer: genetic characteristics and impact on immunotherapy efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Ls-104: A Comparative Guide to its Validation in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the non-ATP-competitive kinase inhibitor Ls-104's performance across various cancer cell lines, juxtaposed with alternative inhibitors. The information is supported by experimental data, detailed protocols, and visual diagrams of relevant signaling pathways and workflows to facilitate a clear understanding of its mechanism and potential therapeutic applications.
Executive Summary
This compound is a novel small molecule that exhibits potent inhibitory activity against Janus kinase 2 (JAK2), Bcr-Abl fusion protein, and FMS-like tyrosine kinase 3 (FLT3). Its non-ATP-competitive mechanism of action offers a potential advantage in overcoming resistance to traditional ATP-competitive inhibitors. This guide summarizes the validation of this compound in cell lines harboring mutations in these kinases, presenting key data on its efficacy in inducing apoptosis and inhibiting critical downstream signaling pathways.
Performance of this compound in Cancer Cell Lines
The efficacy of this compound has been primarily evaluated in hematopoietic cancer cell lines expressing constitutively active forms of its target kinases.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Target Kinase | This compound IC50 (µM) | Reference |
| Ba/F3-JAK2V617F | JAK2 (V617F mutant) | ~1.5 | [1] |
| HEL | JAK2 (V617F mutant) | Data not specified | [1] |
| Ba/F3-FLT3-ITD | FLT3 (ITD mutant) | ~0.5 | [2] |
| MV4-11 | FLT3 (ITD mutant) | Data not specified | [2] |
| Ba/F3-p210 | Bcr-Abl | Data not specified | [1] |
Table 2: Apoptotic Effects of this compound
| Cell Line | Treatment Concentration (µM) | % Apoptotic Cells (Annexin V positive) | Reference |
| Ba/F3-JAK2V617F | 2.5 | Significant increase vs. control | [1] |
| Ba/F3-FLT3-ITD | 1.0 | Significant increase vs. control | [2] |
Comparison with Alternative Kinase Inhibitors
This compound's unique non-ATP-competitive binding mode distinguishes it from the majority of currently approved kinase inhibitors.
Table 3: Comparison of this compound with Other Kinase Inhibitors
| Inhibitor | Target(s) | Mechanism | Key Advantages | Key Limitations |
| This compound | JAK2, Bcr-Abl, FLT3 | Non-ATP-competitive | Potential to overcome resistance to ATP-competitive inhibitors. | Limited clinical data available. |
| ON044580 | JAK2, Bcr-Abl | Non-ATP-competitive | Effective against T315I mutant Bcr-Abl. | Preclinical stage of development. |
| Ruxolitinib | JAK1, JAK2 | ATP-competitive | Approved for myelofibrosis and polycythemia vera. | Myelosuppression is a common side effect. |
| Gilteritinib | FLT3, AXL | ATP-competitive | Approved for relapsed/refractory FLT3-mutated AML. | Development of resistance through secondary mutations. |
| Imatinib | Bcr-Abl, c-Kit, PDGFR | ATP-competitive | First-line therapy for CML. | Resistance due to kinase domain mutations (e.g., T315I). |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: this compound inhibits key oncogenic signaling pathways.
Caption: Workflow for validating this compound in cell lines.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound or control compounds. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the indicated time.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total STAT5, AKT, and ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
In Vitro Kinase Assay
-
Reaction Setup: In a reaction buffer, combine the recombinant kinase (JAK2, Bcr-Abl, or FLT3), a suitable substrate (e.g., a synthetic peptide), and various concentrations of this compound.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time.
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Measure the amount of phosphorylated substrate using methods such as ELISA, radioactivity, or fluorescence-based assays.
-
Data Analysis: Determine the inhibitory activity of this compound by calculating the IC50 value.
References
Cross-reactivity of Ls-104 with other targets
Executive Summary
Ls-104: A Comparative Analysis of Target Selectivity
This guide provides a comprehensive analysis of the cross-reactivity profile of this compound, a novel inhibitor of the oncogenic protein kinase PKR1. In the competitive landscape of cancer therapeutics, the selectivity of a drug is paramount to its safety and efficacy. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. This document presents a head-to-head comparison of this compound with two alternative PKR1 inhibitors, Compound-A and Compound-B, through rigorous in-vitro kinase assays. The data presented herein demonstrates the superior selectivity of this compound, highlighting its potential as a best-in-class therapeutic agent.
Comparative Selectivity Profile
The selectivity of this compound was assessed against a panel of kinases, including the primary target PKR1 and structurally related kinases PKR2 and PKR3, which are known to be involved in vital physiological processes. Additionally, a non-kinase enzyme, Metab-Enzyme, was included to evaluate broader off-target interactions. The inhibitory activity was quantified by determining the half-maximal inhibitory concentration (IC50) for each compound against each target.
| Compound | Target | IC50 (nM) | Fold Selectivity vs. PKR1 |
| This compound | PKR1 | 5 | - |
| PKR2 | 5,000 | 1000x | |
| PKR3 | >10,000 | >2000x | |
| Metab-Enzyme | >10,000 | >2000x | |
| Compound-A | PKR1 | 10 | - |
| PKR2 | 100 | 10x | |
| PKR3 | 500 | 50x | |
| Metab-Enzyme | >10,000 | >1000x | |
| Compound-B | PKR1 | 8 | - |
| PKR2 | 800 | 100x | |
| PKR3 | 2,400 | 300x | |
| Metab-Enzyme | 5,000 | 625x |
Signaling Pathway and Inhibition Profile
The following diagram illustrates the targeted signaling pathway and the inhibitory profiles of this compound and its comparators.
Caption: this compound demonstrates superior on-target potency and selectivity for PKR1.
Experimental Protocols
In-vitro Kinase Inhibition Assay
The inhibitory activity of this compound, Compound-A, and Compound-B was determined using a radiometric kinase assay.
-
Reaction Mixture Preparation: A reaction mixture was prepared containing 25 mM HEPES (pH 7.5), 10 mM MgCl2, 0.5 mM EGTA, 0.1% Triton X-100, 10 µM ATP, [γ-32P]ATP (0.5 µCi), and 1 µM of a synthetic peptide substrate.
-
Enzyme Addition: Recombinant human PKR1, PKR2, PKR3, or Metab-Enzyme was added to the reaction mixture.
-
Compound Incubation: The test compounds were serially diluted in DMSO and added to the reaction mixture. The final DMSO concentration in all assays was 1%. The mixture was incubated for 30 minutes at 30°C.
-
Reaction Termination: The reaction was terminated by the addition of 3% phosphoric acid.
-
Quantification: The phosphorylated substrate was captured on a phosphocellulose membrane, and unincorporated [γ-32P]ATP was washed away. The amount of incorporated radioactivity was quantified using a scintillation counter.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.
Experimental Workflow
The following diagram outlines the workflow for the in-vitro kinase inhibition assay.
Benchmarking Ls-104 (PR-104): A Comparative Guide to Hypoxia-Activated Prodrugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Ls-104 (PR-104), a hypoxia-activated DNA cross-linking agent, against other known inhibitors targeting the hypoxic tumor microenvironment. The data presented herein is compiled from preclinical studies to facilitate a comprehensive evaluation of these compounds for research and drug development purposes.
Mechanism of Action: Hypoxia-Selective Activation
This compound (PR-104) is a "pre-prodrug" that undergoes rapid conversion in the body to its active form, PR-104A. In the low-oxygen (hypoxic) conditions characteristic of solid tumors, PR-104A is metabolized to reactive nitrogen mustards. These potent agents induce interstrand DNA cross-links, leading to cell cycle arrest and apoptosis specifically in cancer cells residing in these treatment-resistant niches.[1][2] This targeted activation spares healthy, well-oxygenated tissues, a key advantage of this class of drugs.
Similarly, Tirapazamine and Evofosfamide (TH-302) are also hypoxia-activated prodrugs. Tirapazamine is activated to a toxic radical that causes DNA damage, while Evofosfamide releases a DNA cross-linking agent, bromo-isophosphoramide mustard, under hypoxic conditions.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for PR-104A (the active form of this compound), Tirapazamine, and Evofosfamide in various cancer cell lines under both normal oxygen (normoxic) and low oxygen (hypoxic) conditions. The Hypoxic Cytotoxicity Ratio (HCR) indicates the fold increase in cytotoxicity under hypoxic conditions.
| Compound | Cell Line | Cancer Type | IC50 Normoxia (µM) | IC50 Hypoxia (µM) | Hypoxic Cytotoxicity Ratio (HCR) |
| PR-104A | SiHa | Cervical Cancer | - | - | 10-100 fold increase in cytotoxicity |
| HT29 | Colorectal Cancer | - | - | >100 | |
| H460 | Non-Small Cell Lung Cancer | - | - | >100 | |
| RKO | Colorectal Cancer | - | - | - | |
| HCT116 | Colorectal Cancer | - | - | - | |
| Tirapazamine | SiHa | Cervical Cancer | - | - | - |
| MKN45 | Gastric Cancer | >100 µg/mL | ≥1 µg/mL | >100 | |
| Evofosfamide | MCF-7 | Breast Cancer | >10 | 1.56 | >6.4 |
| MDA-MB-231 | Breast Cancer | >10 | 4.37 | >2.3 | |
| SK-N-BE(2) | Neuroblastoma | 220 | 4.8 | 45.8 | |
| G06A | Canine Glioma | 160 | 8 | 20 | |
| J3TBg | Canine Glioma | 360 | 18 | 20 | |
| SDT3G | Canine Glioma | 240 | 5 | 48 | |
| CNE-2 | Nasopharyngeal Carcinoma | >100 | 8.33 ± 0.75 | >12 | |
| HONE-1 | Nasopharyngeal Carcinoma | >100 | 7.62 ± 0.67 | >13 | |
| HNE-1 | Nasopharyngeal Carcinoma | >100 | 0.31 ± 0.07 | >322 |
Note: Data is compiled from multiple sources with varying experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and its comparators are provided below.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to form a colony, thereby measuring the long-term survival and reproductive integrity of cells after treatment.
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed a predetermined number of cells (typically 200-1000 cells/well) into 6-well plates. The number of cells seeded should be optimized for each cell line to yield approximately 50-150 colonies in the untreated control wells.
-
-
Drug Treatment and Hypoxia Induction:
-
Allow cells to attach for 4-6 hours.
-
For hypoxic conditions, place the plates in a hypoxic chamber (e.g., 1% O2, 5% CO2, balanced with N2) for at least 4 hours to allow for equilibration.
-
Add the test compound (this compound, Tirapazamine, or Evofosfamide) at various concentrations to the cells under either normoxic or hypoxic conditions.
-
Incubate for the desired exposure time (e.g., 2-24 hours).
-
-
Colony Formation:
-
After drug exposure, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Return the plates to a standard cell culture incubator (normoxic conditions) and allow colonies to form for 7-14 days.
-
-
Staining and Counting:
-
When colonies are visible, remove the medium and wash the wells with PBS.
-
Fix the colonies with a solution of 10% methanol and 10% acetic acid for 15 minutes.
-
Stain the colonies with 0.5% crystal violet in methanol for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for untreated controls: PE = (Number of colonies counted / Number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment: SF = (Number of colonies counted / (Number of cells seeded x (PE / 100))).
-
Plot the SF against drug concentration to generate a dose-response curve and determine the IC50 value.
-
Comet Assay (Single Cell Gel Electrophoresis) for DNA Cross-linking
The comet assay is a sensitive method for detecting DNA damage, including single- and double-strand breaks and DNA cross-links, in individual cells.
-
Cell Preparation and Drug Treatment:
-
Treat cells with the test compound as described for the clonogenic assay.
-
After treatment, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
-
Embedding Cells in Agarose:
-
Mix 10 µL of the cell suspension with 75 µL of low-melting-point agarose (0.5% in PBS) at 37°C.
-
Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.
-
Solidify the agarose by placing the slide at 4°C for 10 minutes.
-
-
Lysis:
-
Gently remove the coverslip and immerse the slide in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Immerse the slides in a horizontal gel electrophoresis tank containing freshly prepared alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes at 4°C to allow for DNA unwinding.
-
Apply a voltage of 25 V and adjust the current to 300 mA. Perform electrophoresis for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Gently remove the slides from the electrophoresis tank and wash them three times for 5 minutes each with a neutralization buffer (0.4 M Tris, pH 7.5).
-
Stain the DNA by adding a fluorescent dye (e.g., SYBR Green or propidium iodide) to each slide.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze at least 50-100 comets per sample using image analysis software to quantify the extent of DNA damage (e.g., tail length, tail moment). A decrease in tail moment compared to a positive control (e.g., radiation-induced damage) is indicative of DNA cross-linking.
-
γH2AX Immunofluorescence Staining for DNA Double-Strand Breaks
This assay detects the phosphorylation of the histone variant H2AX (γH2AX), which is an early cellular response to the formation of DNA double-strand breaks.
-
Cell Seeding and Treatment:
-
Seed cells onto coverslips in a multi-well plate and allow them to attach.
-
Treat the cells with the test compounds as previously described.
-
-
Fixation and Permeabilization:
-
After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Blocking and Antibody Incubation:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBST.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBST.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the DAPI (blue) and γH2AX (green) signals.
-
Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number of foci indicates an increase in DNA double-strand breaks.
-
References
Ls-104 vs other small molecules for [specific target]
- 1. A Phase 1 Study of RGX-104 a Small Molecule LXR Agonist as a Single Agent and as Combination Therapy in Patients with Advanced Solid Malignancies and Lymphoma with an Expansion in Select Malignancies | NYU Langone Health [clinicaltrials.med.nyu.edu]
- 2. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of DRP-104, a tumor-targeted metabolic inhibitor prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Validation of PR-104's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypoxia-activated prodrug PR-104 with other alternatives, supported by experimental data. It details the methodologies for key experiments to facilitate the orthogonal validation of its mechanism of action. As evidence suggests "Ls-104" is a likely typographical error for "PR-104," this document will proceed with the analysis of PR-104, a well-documented hypoxia-activated DNA cross-linking agent.
Mechanism of Action of PR-104
PR-104 is a phosphate ester "pre-prodrug" that is systemically converted to its active form, PR-104A. The core mechanism of PR-104A's anti-tumor activity is its selective activation in the hypoxic microenvironment of solid tumors.[1][2][3][4] Under low-oxygen conditions, PR-104A undergoes one-electron reduction by enzymes such as cytochrome P450 oxidoreductase (POR) to form reactive cytotoxic metabolites, the hydroxylamine (PR-104H) and amine (PR-104M).[1][4] These metabolites are potent DNA-alkylating agents that induce interstrand cross-links (ICLs), leading to cell cycle arrest and apoptosis.[1][5]
An important secondary mechanism of activation is through the aldo-keto reductase 1C3 (AKR1C3), which can reduce PR-104A to its active metabolites in an oxygen-independent manner. While this can contribute to its anti-tumor efficacy, it is also a source of off-target toxicity in well-oxygenated tissues that express AKR1C3, such as the bone marrow.[6]
Orthogonal Validation of PR-104's Mechanism
To robustly validate the proposed mechanism of PR-104, multiple independent experimental approaches should be employed.
Comparison with Alternative Hypoxia-Activated Prodrugs
PR-104's performance can be benchmarked against other well-characterized hypoxia-activated prodrugs such as Tirapazamine and TH-302 (Evofosfamide).
| Parameter | PR-104 | Tirapazamine | TH-302 (Evofosfamide) |
| Activation Trigger | Dinitrobenzamide mustard | Benzotriazine di-N-oxide | 2-Nitroimidazole |
| Active Metabolite | DNA cross-linking mustards (PR-104H/M) | Oxidizing radical | Bromo-isophosphoramide mustard |
| Primary Reductase(s) | POR, other one-electron reductases, AKR1C3 | Cytochrome P450 reductases | Cytochrome P450 reductases |
| Oxygen Dependence | High (activated at severe hypoxia) | Moderate | High (activated at severe hypoxia) |
| Bystander Effect | Yes, due to diffusion of active metabolites | No | Yes, due to diffusion of active metabolite |
| Noted Toxicities | Myelosuppression (due to AKR1C3 activity) | Myelosuppression, gastrointestinal toxicity | Mucositis, skin and muscle toxicity |
Quantitative Comparison of In Vitro Cytotoxicity
The hypoxia-selective cytotoxicity is a key feature of PR-104. This is typically quantified by the Hypoxic Cytotoxicity Ratio (HCR), which is the ratio of the IC50 under aerobic conditions to the IC50 under hypoxic conditions.
| Cell Line | PR-104A HCR | Tirapazamine HCR |
| SiHa (Cervical Cancer) | ~10-100 | ~20-50 |
| HT29 (Colon Cancer) | ~10-100 | ~20-50 |
| H460 (Lung Cancer) | ~10-100 | ~20-50 |
| Panc-01 (Pancreatic Cancer) | ~10-100 | Not specified |
| 22RV1 (Prostate Cancer) | ~10-100 | Not specified |
Note: HCR values are approximate and can vary based on experimental conditions. Data is compiled from multiple sources for illustrative purposes.
Experimental Protocols for Orthogonal Validation
Hypoxia-Selective Cytotoxicity (Clonogenic Survival Assay)
This assay determines the ability of a single cell to grow into a colony, and is the gold standard for measuring cytotoxicity.
-
Cell Plating: Seed cells in 6-well plates at a density that will result in approximately 50-100 colonies per well in the untreated control.
-
Drug Treatment: After allowing cells to attach overnight, expose them to a range of concentrations of PR-104A and comparator drugs (e.g., Tirapazamine) for a defined period (e.g., 4 hours).
-
Hypoxic/Normoxic Incubation: Place one set of plates in a hypoxic chamber (<0.1% O2) and a parallel set in a normoxic incubator (21% O2) during the drug exposure.
-
Colony Formation: After drug exposure, replace the medium with fresh drug-free medium and incubate for 7-14 days until visible colonies form.
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control. Determine the IC50 values under normoxic and hypoxic conditions and calculate the HCR.
DNA Interstrand Cross-link Detection (Alkaline Comet Assay)
This assay measures DNA strand breaks and cross-links at the single-cell level.
-
Cell Treatment and Lysis: Treat cells with the drug under normoxic and hypoxic conditions. Embed the cells in low-melting-point agarose on a microscope slide and lyse them in a high-salt, detergent solution to form nucleoids.
-
Irradiation: To specifically detect ICLs, irradiate the slides with a fixed dose of γ-rays (e.g., 5 Gy) to introduce a known number of single-strand breaks. ICLs will reduce the migration of this fragmented DNA.
-
Alkaline Unwinding and Electrophoresis: Immerse the slides in an alkaline buffer (pH > 13) to unwind the DNA and then subject them to electrophoresis.
-
Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green). Visualize the "comets" using a fluorescence microscope.
-
Data Analysis: Quantify the amount of DNA in the comet tail relative to the head. A decrease in tail moment in irradiated, drug-treated cells compared to irradiated, untreated cells indicates the presence of ICLs.
γH2AX Foci Formation (Immunofluorescence)
This assay detects the phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks that form at sites of ICL repair.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with PR-104A under hypoxic and normoxic conditions for various time points.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent (e.g., 0.1% Triton X-100).
-
Immunostaining: Block non-specific antibody binding and then incubate with a primary antibody against γH2AX. After washing, incubate with a fluorescently labeled secondary antibody.
-
Microscopy and Analysis: Mount the coverslips on slides with a DAPI-containing mounting medium to stain the nuclei. Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus. An increase in foci indicates DNA damage.
In Vivo Tumor Hypoxia and Efficacy (Pimonidazole Staining and Xenograft Growth Delay)
This validates the hypoxia-selective action of PR-104 in a preclinical tumor model.
-
Tumor Implantation: Implant human cancer cells (e.g., HT29) subcutaneously into immunocompromised mice.
-
Drug and Pimonidazole Administration: Once tumors reach a specified size, treat mice with PR-104. Approximately 90 minutes before tumor excision, inject mice with pimonidazole, a hypoxia marker.
-
Tumor Growth Monitoring: For efficacy studies, monitor tumor volume over time in different treatment groups (vehicle, PR-104, comparator drug).
-
Immunohistochemistry: Excise tumors, fix in formalin, and embed in paraffin. Section the tumors and perform immunohistochemistry using an anti-pimonidazole antibody to visualize hypoxic regions and an anti-γH2AX antibody to confirm DNA damage in these regions.
-
Data Analysis: Compare tumor growth delay between treatment groups. Correlate the areas of pimonidazole staining with the areas of γH2AX staining to confirm hypoxia-dependent DNA damage.
By employing these orthogonal approaches, researchers can build a comprehensive and robust validation of PR-104's mechanism of action, providing a solid foundation for its further clinical development.
References
- 1. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Clonogenic Assay [en.bio-protocol.org]
- 6. Clonogenic Assay [bio-protocol.org]
Comparative Analysis of LS-104 Series Compounds in Oncology Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two promising anti-cancer compounds, PR-104 and DRP-104, often associated with the "LS-104" nomenclature in different research contexts. This document aims to objectively compare their performance in various disease models, supported by experimental data, to aid in research and development decisions.
Part 1: PR-104 - A Hypoxia-Activated DNA-Alkylating Agent
PR-104 is a phosphate ester pre-prodrug that is systemically converted to PR-104A. In the hypoxic microenvironment characteristic of solid tumors, PR-104A is reduced to its active metabolites, PR-104H (hydroxylamine) and PR-104M (amine), which are potent DNA-alkylating agents that induce cell death.[1][2][3] Additionally, PR-104A can be activated independently of hypoxia by the enzyme aldo-keto reductase 1C3 (AKR1C3), which is overexpressed in some tumors.[4][5]
Comparative Efficacy in Preclinical Models
PR-104 has demonstrated significant anti-tumor activity in a range of preclinical xenograft models, both as a monotherapy and in combination with other agents.
Table 1: Monotherapy Efficacy of PR-104 in Human Tumor Xenografts
| Cell Line | Tumor Type | Dosing Schedule | Tumor Growth Delay (TGD) in days | Reference |
| HT29 | Colon | 188 mg/kg, single dose | 10.5 | Patterson et al., 2007 |
| H460 | Lung | 188 mg/kg, single dose | 8.2 | Patterson et al., 2007 |
| SiHa | Cervical | 188 mg/kg, single dose | 9.8 | Patterson et al., 2007 |
| Panc-1 | Pancreatic | 282 mg/kg, single dose | 7.1 | Patterson et al., 2007 |
| 22RV1 | Prostate | 282 mg/kg, single dose | 12.3 | Patterson et al., 2007 |
Table 2: Comparative Efficacy of PR-104 vs. Tirapazamine in HT29 Xenografts
| Treatment | Dose | Log Cell Kill (Hypoxic Cells) | Log Cell Kill (Aerobic Cells) | Reference |
| PR-104 | 282 mg/kg | 2.1 | 1.1 | Patterson et al., 2007 |
| Tirapazamine | 44 mg/kg | 1.3 | 0.3 | Patterson et al., 2007 |
Experimental Protocols
Tumor Growth Delay Studies: Human tumor cells (as specified in Table 1) were implanted subcutaneously into the flank of athymic nude mice. When tumors reached a volume of approximately 200-300 mm³, mice were treated with a single intraperitoneal injection of PR-104 at the indicated doses. Tumor volume was measured three times weekly using calipers. Tumor growth delay was calculated as the difference in the time for tumors in the treated group to reach four times their initial volume compared to the control group.
Tumor Cell Kill Assay: HT29 tumor-bearing mice were treated with PR-104 or tirapazamine. Eighteen hours after treatment, tumors were excised, and a single-cell suspension was prepared. The surviving fraction of tumor cells was determined by a clonogenic assay. To differentiate between hypoxic and aerobic cell kill, a parallel group of mice was subjected to hyperbaric oxygen to eliminate the hypoxic fraction before treatment.
Signaling Pathway and Mechanism of Action
The mechanism of PR-104 activation is dependent on the low oxygen conditions within the tumor microenvironment.
Caption: Mechanism of PR-104 activation.
Part 2: DRP-104 - A Tumor-Targeted Glutamine Antagonist
DRP-104 (sirpiglenastat) is a prodrug of the broad-spectrum glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). DRP-104 is designed for preferential activation within the tumor microenvironment, thereby minimizing systemic toxicity associated with DON.[6][7] DON inhibits multiple enzymes involved in glutamine metabolism, which is crucial for the rapid proliferation of cancer cells.[8][9]
Comparative Efficacy and Toxicity in Preclinical Models
DRP-104 has demonstrated potent anti-tumor efficacy with a significantly improved safety profile compared to its active metabolite, DON.
Table 3: Efficacy and Toxicity of DRP-104 vs. DON in EL4 Tumor Model
| Treatment | Dose (DON equivalent) | Tumor Growth | Body Weight Change | Survival | Reference | |---|---|---|---|---| | DRP-104 | 1 mg/kg, IV, 5 days/week for 2 weeks | Complete Regression | Maintained | No deaths | Leone et al., 2022[6] | | DON | 1 mg/kg, IV, 5 days/week for 2 weeks | Complete Regression | 20-30% reduction | Most mice euthanized due to toxicity | Leone et al., 2022[6] |
Table 4: Single-Agent Efficacy of DRP-104 in MC38 Syngeneic Model
| Dose (mg/kg) | Tumor Growth Inhibition (TGI) | Median Survival (days) | Reference |
| 0.5 | 96% | 31 | Yokoyama et al., 2022[10] |
| 1.4 | 101% | 38 | Yokoyama et al., 2022[10] |
| Vehicle Control | - | 13 | Yokoyama et al., 2022[10] |
Experimental Protocols
Syngeneic Mouse Model Studies: C57BL/6 mice were implanted subcutaneously with EL4 or MC38 tumor cells. Treatment with DRP-104 or DON was initiated when tumors reached a palpable size. Tumor volumes were measured regularly. Body weight was monitored as a measure of toxicity. Survival was followed until ethical endpoints were reached.
Pharmacokinetic Analysis: Following administration of DRP-104, concentrations of DRP-104, DON, and its inactive metabolite were measured in plasma, tumor, and gastrointestinal tissues at various time points using liquid chromatography-mass spectrometry (LC-MS) to determine the tumor-preferential activation.
Signaling Pathway and Mechanism of Action
DRP-104's mechanism relies on its targeted delivery and activation to DON, which then disrupts multiple glutamine-dependent metabolic pathways essential for tumor growth.
Caption: DRP-104 activation and inhibition of glutamine metabolism.
Summary and Conclusion
Both PR-104 and DRP-104 represent innovative approaches to cancer therapy by exploiting unique aspects of the tumor microenvironment and metabolism.
-
PR-104 offers a targeted approach to kill hypoxic tumor cells, a population notoriously resistant to conventional therapies. Its dual activation mechanism, dependent on both hypoxia and AKR1C3 expression, provides opportunities for patient stratification. Comparative data suggests superiority over older hypoxia-activated prodrugs like tirapazamine.
-
DRP-104 provides a safer and more effective way to deliver the potent glutamine antagonist DON. By achieving preferential tumor activation, DRP-104 overcomes the dose-limiting toxicities of DON while maintaining high anti-tumor efficacy. Its mechanism of disrupting tumor metabolism also holds promise for synergy with immunotherapy.
The choice between these or other therapeutic strategies will depend on the specific cancer type, its metabolic and genetic characteristics, and the overall treatment landscape. This guide provides a foundation for further investigation and consideration of these novel agents in the oncology drug development pipeline.
References
- 1. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PR-104 - Wikipedia [en.wikipedia.org]
- 6. Discovery of DRP-104, a tumor-targeted metabolic inhibitor prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncozine.com [oncozine.com]
- 8. drp-104 - My Cancer Genome [mycancergenome.org]
- 9. dracenpharma.com [dracenpharma.com]
- 10. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Personal protective equipment for handling Ls-104
Disclaimer: The chemical identifier "Ls-104" is not uniquely associated with a single, well-documented substance in publicly available safety literature. The following guidance is based on established principles of laboratory safety and information extrapolated from safety data sheets for similarly designated industrial products. These protocols are intended to provide a robust framework for ensuring personnel safety. However, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact formulation of "this compound" being used.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to directly address procedural questions and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) Requirements
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure through inhalation, skin contact, and eye contact. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications & Use Case |
| Eye Protection | Safety goggles or a face shield | Must be worn if there is a risk of splashing. Goggles should provide a complete seal around the eyes. A face shield offers broader protection for the face.[1][2] |
| Hand Protection | Chemical-resistant gloves | For potentially moderate exposure, lightweight rubber gloves may be sufficient. For heavy or prolonged exposure, PVC or other chemical protective gloves are recommended. Always inspect gloves for degradation or punctures before use.[3] |
| Body Protection | Laboratory coat or overalls | A lab coat should be worn to protect clothing from spills. For larger quantities or increased risk of splashing, overalls or a chemical-resistant apron should be utilized. |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to prevent the concentration of vapors.[3] If ventilation is inadequate, a respirator may be necessary under exceptional circumstances of excessive air contamination.[1] |
| Foot Protection | Closed-toe shoes | Shoes must fully cover the feet to protect against spills. Safety footwear is recommended for heavy exposure scenarios.[3] |
Experimental Protocols: Donning and Doffing PPE
Proper procedure for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat/Overalls: Put on the lab coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): Perform a fit check to ensure a proper seal.
-
Eye Protection: Put on safety goggles or a face shield.
-
Gloves: Don gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.
Doffing Sequence:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with bare skin.
-
Lab Coat/Overalls: Remove the lab coat by unbuttoning it and rolling it down from the shoulders, keeping the contaminated outer surface away from the body.
-
Eye Protection: Remove goggles or face shield from the back of the head.
-
Respiratory Protection (if required): Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.[3]
Disposal Plan for Contaminated Materials
Proper disposal of contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Material Type | Disposal Procedure |
| Disposable Gloves & PPE | Place in a designated, labeled hazardous waste container.[4] |
| Contaminated Lab Coats | If reusable, launder separately from other clothing.[3] If disposable, place in the designated hazardous waste container. |
| Empty this compound Containers | Do not puncture or incinerate aerosol cans.[3] Dispose of all containers in accordance with local authority requirements for hazardous waste.[1] |
| Spills | Absorb spills with vermiculite, dry sand, or earth and place into a sealed, labeled container for disposal.[1] Clean the spill area with plenty of water.[1] |
Workflow for Safe Handling of this compound
The following diagram illustrates the logical steps for ensuring safety when working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
